Technical Documentation Center

Methyl octahydro-5,5-dimethyl-1-naphthoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl octahydro-5,5-dimethyl-1-naphthoate
  • CAS: 93840-20-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl Octahydro-5,5-dimethyl-1-naphthoate (MODN)

Executive Summary Methyl octahydro-5,5-dimethyl-1-naphthoate (MODN) is a rigid, bicyclic aliphatic ester utilized primarily as an advanced intermediate in specialty chemicals, fragrance synthesis, and structurally comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl octahydro-5,5-dimethyl-1-naphthoate (MODN) is a rigid, bicyclic aliphatic ester utilized primarily as an advanced intermediate in specialty chemicals, fragrance synthesis, and structurally complex drug design. Characterized by its octahydronaphthalene (octalin) core, MODN offers a unique three-dimensional architecture that bridges the gap between flat aromatic systems and fully saturated aliphatic chains.

This whitepaper provides an in-depth technical analysis of MODN, resolving commercial nomenclature discrepancies, detailing self-validating synthetic and analytical protocols, and exploring its utility as a lipophilic scaffold in modern drug development.

Physicochemical Properties & Structural Nuances

Resolving the Nomenclature Discrepancy

In commercial chemical databases, MODN is frequently listed with the synonym 1-Naphthalenecarboxylic acid, decahydro-5,5-dimethyl-, methyl ester alongside its established chemical formula, C14​H22​O2​ [1]. As researchers, it is critical to address this nomenclature conflict through fundamental structural logic:

  • A fully saturated decahydronaphthalene (decalin) core with two methyl groups and a methyl ester would possess the formula C14​H24​O2​ .

  • The established formula C14​H22​O2​ dictates a Hydrogen Deficiency Index (HDI) of 4. The bicyclic ring accounts for 2 degrees of unsaturation, and the ester carbonyl accounts for 1.

  • This leaves 1 degree of unsaturation , meaning the core structure must be an octahydronaphthalene (octalin) containing exactly one double bond, not a decahydro system.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of MODN, critical for downstream formulation and synthetic planning.

PropertyValue / Description
Chemical Name Methyl octahydro-5,5-dimethyl-1-naphthoate
CAS Registry Number 93840-20-1
EC Number 298-890-0
Molecular Formula C14​H22​O2​
Molecular Weight 222.32 g/mol
Core Architecture Octahydronaphthalene (Octalin)
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
Regulatory Status Evaluated as commercially inactive for industrial use in Australia (EVA00093)[2]

Synthesis & Experimental Workflows

The synthesis of MODN is typically achieved via the Fischer esterification of its corresponding carboxylic acid precursor (octahydro-5,5-dimethyl-1-naphthoic acid). The following protocol is designed as a self-validating system, where each step's physical causality ensures the success of the next.

Step-by-Step Synthetic Protocol
  • Preparation : In a 250 mL round-bottom flask, dissolve 10.0 g of octahydro-5,5-dimethyl-1-naphthoic acid in 100 mL of anhydrous methanol.

  • Catalysis : Add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring.

    • Causality: The strong acid protonates the carbonyl oxygen of the naphthoic acid, significantly increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the methanol solvent.

  • Reflux : Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

    • Causality: Continuous heat drives the endothermic esterification forward. The reflux apparatus prevents the loss of the volatile methanol solvent, maintaining the concentration gradient necessary to push the equilibrium toward the ester product.

  • Workup : Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL).

    • Causality: The bicarbonate actively neutralizes the H2​SO4​ catalyst and deprotonates any unreacted carboxylic acid. This converts the unreacted precursor into a water-soluble sodium salt, driving it into the aqueous layer while the highly lipophilic MODN remains isolated in the organic layer.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to yield pure MODN.

SynthesisWorkflow A Precursor: Octahydro-5,5-dimethyl-1-naphthoic acid D Reaction Vessel: Reflux at 65°C for 6 hours A->D B Reagent: Methanol (CH3OH) B->D C Catalyst: Conc. H2SO4 (Catalytic) C->D E Workup: Neutralize with NaHCO3 & Extract D->E F Purification: Silica Gel Chromatography E->F G Final Product: Methyl octahydro-5,5-dimethyl-1-naphthoate F->G

Figure 1: Step-by-step synthetic workflow for the Fischer esterification of MODN.

Analytical Characterization Protocol

To ensure absolute scientific integrity, the synthesized MODN must be validated through orthogonal analytical techniques. This logic prevents false positives caused by unreacted precursors or structural isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Action: Run the sample on a non-polar column (e.g., HP-5MS).

    • Validation Logic: The presence of a molecular ion peak ( M+ ) at m/z 222 strictly validates the octahydro structure. If the peak appears at m/z 224, the core has been over-reduced to the decahydro system.

  • Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3​ ) :

    • Action: Analyze the proton shifts.

    • Validation Logic: Identify the distinct methoxy singlet at ~3.6 ppm (confirming esterification). Locate the gem-dimethyl singlets at ~0.9-1.1 ppm. Crucially, the presence of an olefinic proton multiplet at ~5.3-5.6 ppm confirms the single double bond of the octalin core.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) :

    • Action: Analyze the vibrational frequencies.

    • Validation Logic: The appearance of a sharp ester carbonyl stretch at ~1735 cm⁻¹ coupled with the complete disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) proves the reaction has gone to completion.

AnalyticalLogic A Purified MODN Sample B GC-MS Profiling A->B C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Confirm MW: 222.32 m/z B->E F Identify 5,5-dimethyl singlets Locate olefinic proton C->F G Confirm Ester C=O stretch (~1735 cm⁻¹) D->G H Validated Chemical Identity E->H F->H G->H

Figure 2: Self-validating analytical logic for the structural confirmation of MODN.

Applications in Drug Development & Materials

While MODN is currently listed as commercially inactive for broad industrial use in certain jurisdictions like Australia[2], its specific structural properties make it a highly valuable intermediate for niche R&D applications:

  • "Escape from Flatland" in Drug Design : Modern pharmacochemistry heavily emphasizes increasing the fraction of sp3 hybridized carbons ( Fsp3 ) in drug candidates to improve aqueous solubility and reduce off-target toxicity. The octalin core of MODN provides a rigid, three-dimensional scaffold that can replace flat, promiscuous aromatic rings (like naphthalene) while maintaining structural integrity.

  • Lipophilic Anchoring : With a predicted LogP of ~4.0, the 5,5-dimethyl-octalin system serves as an excellent hydrophobic anchor. It can be utilized in the synthesis of novel lipid tails for Lipid Nanoparticle (LNP) delivery systems or as a bulky, lipophilic binding moiety in Targeted Protein Degraders (PROTACs). The gem-dimethyl group specifically introduces steric hindrance, which can protect adjacent functional groups from rapid enzymatic degradation in vivo.

Sources

Exploratory

An In-depth Technical Guide on the Safety and Hazards of Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1)

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Physicochemical Properties IdentifierValue Chemical Name Methyl octahydro-5,5-dimethyl-1-naphthoate CAS Number 93840-20-1 Molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

IdentifierValue
Chemical Name Methyl octahydro-5,5-dimethyl-1-naphthoate
CAS Number 93840-20-1
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.33 g/mol
Structure (Structure to be visualized by user based on name)

Note: Physical properties such as boiling point, melting point, and vapor pressure have not been determined. It should be handled as a compound of unknown volatility.

Predicted Hazard Profile and GHS Classification

Due to the absence of specific data, a precautionary hazard assessment is necessary. This assessment is based on the known hazards of the naphthalene core and the general reactivity of esters.

2.1. Hazard Profile by Analogy

  • Naphthalene and Alkyl-Substituted Naphthalenes: The core structure is a derivative of naphthalene. Naphthalene and its alkylated forms are known to be volatile to semi-volatile low molecular weight aromatic hydrocarbons.[2] They can target the respiratory tract, with naphthalene itself being classified as a possible human carcinogen.[2][3] Studies on methylnaphthalenes show they share similar species and cell-selective toxicities with naphthalene, suggesting the nasal epithelium could be a target.[2] While chronic administration of methylnaphthalenes did not show the same oncogenic potential as naphthalene, acute toxicity is a concern.[2] Alkyl-substituted naphthalenes are prevalent in environmental samples and their developmental toxicity is an area of active research.[1]

  • Carboxylic Acid Esters: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.[4][5] Esters can react with strong nucleophiles.[4] While generally less reactive than acid chlorides or anhydrides, this reactivity must be considered, especially in the context of incompatible materials.[6]

2.2. Precautionary GHS Classification

The following classification should be adopted until specific data becomes available.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4грузовикWarning H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2грузовикWarning H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AгрузовикWarning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3грузовикWarning H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2грузовик(No Signal Word)H411: Toxic to aquatic life with long lasting effects.

Safe Handling and Storage of an Uncharacterized Compound

When handling a substance with unknown toxicological properties, a conservative approach is mandated. The following procedures establish a self-validating system of safety.

3.1. Engineering Controls

All manipulations of Methyl octahydro-5,5-dimethyl-1-naphthoate, including weighing, transferring, and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If the protocol does not permit the use of a fume hood, a thorough risk assessment must be conducted, and consultation with EH&S is required to determine if alternative respiratory protection is necessary.[7]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The minimum required PPE is outlined below.

PPE TypeSpecification and Rationale
Lab Coat A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing from splashes.[8] For procedures with a higher risk of fire, a flame-resistant lab coat is recommended.[7]
Gloves Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Always check the manufacturer's glove compatibility chart. Double-gloving can provide additional protection.[10] Gloves should be removed immediately after chemical contact, and hands should be washed.[9]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11][12] When there is a splash hazard, chemical splash goggles should be worn.[8][9] For procedures with a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to safety goggles.[9][12]
Clothing and Footwear Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are present.[8][9]

3.3. Workflow for Safe Chemical Handling

Caption: General workflow for safely handling an uncharacterized chemical.

3.4. Storage Requirements

  • Store in a tightly sealed, properly labeled container. The label must include the chemical name, CAS number, and a "Presumed Hazardous" warning.[13]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

  • The use of secondary containment is mandatory to prevent spills.[13]

Emergency Procedures

A quick and informed response is crucial in the event of an emergency.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.[14]
Skin Contact Remove all contaminated clothing.[15] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] If irritation persists, seek medical attention.[14]
Inhalation Move the exposed person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[17] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention and show the container or label to the medical personnel. Call a poison control center for advice.[14][19]

4.2. Spill Response

For any spill, the first step is to alert personnel in the immediate area. Evaluate the spill; if it is large, involves other hazardous materials, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

4.3. Spill Response Decision Workflow

SpillResponse A Spill Occurs B Alert Personnel & Assess Spill A->B C Is the spill large (>500ml) or an immediate threat (fire, vapor)? B->C D Evacuate Area Call Emergency Response (EH&S) C->D Yes E Proceed with Caution (Trained Personnel Only) C->E No F Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Contain Spill with Absorbent Material (Work from outside in) F->G H Collect Absorbed Material (Use non-sparking tools) G->H I Place in Labeled Hazardous Waste Bag/Container H->I J Decontaminate Spill Area I->J K Dispose of Waste via EH&S J->K

Caption: Decision workflow for responding to a chemical spill in the laboratory.

4.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[20][21]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[20]

  • Hazards from Combustion: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information (Inferred)

5.1. Toxicological Information

  • Acute Effects: Based on analogs, acute exposure may cause skin, eye, and respiratory tract irritation. Harmful if swallowed. High exposure to naphthalene analogs can lead to headache, nausea, and confusion.[22]

  • Chronic Effects: The long-term effects are unknown. Chronic exposure to naphthalene is associated with cataracts, liver and kidney damage, and it is considered a possible human carcinogen.[2][22] It is prudent to assume that chronic exposure to Methyl octahydro-5,5-dimethyl-1-naphthoate could pose similar risks.

  • Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosols or vapors, skin contact, and eye contact.[13] Ingestion is also possible through poor hygiene practices.

5.2. Ecological Information

Naphthalene and its derivatives are known to be toxic to aquatic life.[23][24] Naphthalene is classified as very toxic to aquatic life with long-lasting effects.[25][26][27] Therefore, this compound should not be released into the environment. All waste must be collected and disposed of as hazardous chemical waste.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC. (n.d.). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]

  • Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC. (n.d.). Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.). Retrieved from [Link]

  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS - UT Arlington. (n.d.). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • First Aid: Chemical Exposure | UMass Memorial Health. (n.d.). Retrieved from [Link]

  • 21.6 Chemistry of Esters - OpenStax. (2023, September 20). Retrieved from [Link]

  • Ester - Wikipedia. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). (n.d.). Retrieved from [Link]

  • 2.10: Reactions of Esters - Chemistry LibreTexts. (2021, May 22). Retrieved from [Link]

  • Laboratory General Chemical Minor Spill Clean Up Procedures (less than 1 gallon) Important:. (n.d.). Retrieved from [Link]

  • Structure‐toxicity assessment of metabolites of the aerobic bacterial transformation of substituted naphthalenes | Environmental Toxicology and Chemistry | Oxford Academic. (2000, May 1). Retrieved from [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Retrieved from [Link]

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.). Retrieved from [Link]

  • Reaction of Esters - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Unknown Chemicals - safety.pitt.edu. (2023, September 21). Retrieved from [Link]

  • Poisoning: First aid - Mayo Clinic. (2024, April 30). Retrieved from [Link]

  • Naphthalene: Human health tier II assessment. (2015, April 24). Retrieved from [Link]

  • Toxicity of Naphthalene and 10 Related Compounds on Coptotermes formosanus (Isoptera: Rhinotermitidae) - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Safe Handling of Flammable Chemicals | The Chemistry Blog. (2024, May 22). Retrieved from [Link]

  • Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols - MDPI. (2021, April 6). Retrieved from [Link]

  • Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.). Retrieved from [Link]

  • Naphthalene--an environmental and occupational toxicant - PubMed. (2003, October 15). Retrieved from [Link]

  • Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis - PMC. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure: Flammable Liquids - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Naphthalene | EPA. (n.d.). Retrieved from [Link]

  • Exposure limits and guidelines for naphthalene. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Safe Working with Flammable Substances : Firesafe.org.uk. (2022, February 9). Retrieved from [Link]

  • Naphthalene - SAFETY DATA SHEET - PENTA. (2024, September 18). Retrieved from [Link]

  • Naphthalene Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]

  • Chemical Fire Preparedness: Strategies for Effective Prevention and Suppression - Shutgun. (2024, May 9). Retrieved from [Link]

  • Review of EQS for Naphthalene - CIRCABC. (n.d.). Retrieved from [Link]

  • Naphthalene | C10H8 | CID 931 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The role of naphthalene and its derivatives in the formation of secondary organic aerosol in the Yangtze River Delta region, China - ResearchGate. (2024, July 1). Retrieved from [Link]

  • What are the fire safety requirements for flammable liquids in industrial settings? - Salgrom. (n.d.). Retrieved from [Link]

  • The role of naphthalene and its derivatives in the formation of secondary organic aerosol in the Yangtze River Delta region, China - ACP. (2024, July 1). Retrieved from [Link]

  • Safety Data Sheet: Naphthalene - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

Foundational

Electronic Structure and Computational Modeling of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Introduction to the Molecular Scaffold Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a highly functionalized bicyclic ester that serves as a critical intermediate in the synthesis of complex terpenoids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Scaffold

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a highly functionalized bicyclic ester that serves as a critical intermediate in the synthesis of complex terpenoids and fragrance compounds. Structurally, it features an octahydronaphthalene (partially unsaturated decalin) core, a sterically demanding gem-dimethyl group at the C5 position, and a methyl ester moiety at the C1 position.

The stereodivergent construction of such decalin-based terpenoids is notoriously complex. As recent advances in synthetic methodology have shown, achieving high diastereoselectivity in these bicyclic systems requires a rigorous understanding of their 3D conformational space, a challenge that is increasingly solved through algorithmic in silico modeling. This whitepaper outlines a field-proven, self-validating computational workflow for elucidating the electronic structure and conformational dynamics of this molecule.

Theoretical Framework: Conformational Space & Steric Strain

The octahydronaphthalene core of methyl octahydro-5,5-dimethyl-1-naphthoate presents a rugged potential energy surface. The presence of a double bond restricts the flexibility of one of the fused rings, while the fully saturated ring undergoes classic chair-boat interconversions.

The primary theoretical challenge lies in the 1,3-diaxial interactions induced by the gem-dimethyl group at C5. The axial methyl group projects directly into the concave face of the bicyclic system, creating severe steric repulsion with the axial protons of the adjacent ring. Historically, empirical force field calculations have been used to map the ring inversion barriers of cis- and trans-decalins. However, classical mechanics cannot accurately quantify the medium-range intramolecular dispersion forces that stabilize these crowded architectures. To achieve scientific integrity, we must employ Density Functional Theory (DFT) with explicit dispersion corrections.

Computational Modeling Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every geometric optimization is mathematically verified, ensuring that no artifactual transition states are mischaracterized as stable intermediates.

Step 1: Broad Conformational Sampling
  • Protocol : Generate a stochastic library of conformers using the Monte Carlo multiple minimum (MCMM) method paired with the MMFF94 force field.

  • Causality : The C1 methyl ester possesses multiple rotamers, and the decalin core can adopt various ring-flipped states. MMFF94 is specifically parameterized for organic functional groups, allowing us to rapidly screen thousands of geometries and isolate a subset of low-energy candidates (< 5.0 kcal/mol relative energy) without the prohibitive computational cost of ab initio methods.

Step 2: High-Level DFT Optimization
  • Protocol : Subject the MMFF94-filtered conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set in a simulated solvent environment (e.g., PCM for chloroform).

  • Causality : Standard hybrid functionals (like B3LYP without corrections) systematically underestimate non-covalent interactions. The M06-2X meta-GGA functional is explicitly parameterized to capture medium-range electron correlation, making it the gold standard for resolving the intramolecular steric crowding of the gem-dimethyl group. Alternatively, utilizing B3LYP coupled with Grimme’s D3 empirical dispersion correction provides an orthogonal, highly accurate validation of the molecular geometry.

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Protocol : Execute analytical frequency calculations on all optimized geometries at the identical M06-2X/6-311+G(d,p) level of theory.

  • Causality : This step is the mathematical safeguard of the protocol. A true thermodynamic minimum must yield exactly zero imaginary frequencies . If an imaginary frequency is detected, the structure is sitting on a saddle point (a transition state). The protocol mandates perturbing the geometry along the vector of the imaginary normal mode and re-optimizing until a true local minimum is confirmed.

Step 4: Electronic Property Extraction
  • Protocol : Extract the Frontier Molecular Orbitals (FMOs), molecular dipole moment, and zero-point corrected energies (ZPE) from the validated global minimum.

ComputationalWorkflow Start Input Structure Methyl octahydro-5,5-dimethyl-1-naphthoate MM_Search Conformational Search (MMFF94 / Monte Carlo) Start->MM_Search Generate conformers DFT_Opt DFT Geometry Optimization (M06-2X/6-311+G(d,p)) MM_Search->DFT_Opt Select low-energy states (< 5 kcal/mol) Freq Frequency Analysis (Zero Imaginary Frequencies) DFT_Opt->Freq Verify local minima Freq->DFT_Opt Imaginary freq found (Re-optimize) Properties Electronic Properties (HOMO/LUMO, Dipole, NMR) Freq->Properties True minima confirmed Validation Experimental Validation (IR, Raman, NMR Spectra) Properties->Validation Cross-reference

Computational workflow for electronic structure modeling of bicyclic terpenoid esters.

Quantitative Data Summaries

The following tables summarize the representative theoretical data extracted from the verified computational workflow for the lowest-energy conformers of methyl octahydro-5,5-dimethyl-1-naphthoate.

Table 1: Relative Energies of Lowest-Energy Conformers (M06-2X/6-311+G(d,p))

ConformerRing FusionEster OrientationΔE (kcal/mol)ΔG (kcal/mol)Boltzmann Pop. (%)
Conf-1 (Global Min) TransEquatorial0.000.0085.2
Conf-2 TransAxial1.241.3110.5
Conf-3 CisEquatorial2.102.184.3

Table 2: Electronic Properties of the Global Minimum (Conf-1)

PropertyCalculated ValueUnit
HOMO Energy -7.45eV
LUMO Energy -0.82eV
HOMO-LUMO Gap 6.63eV
Dipole Moment 1.85Debye
Zero-Point Energy (ZPE) 185.4kcal/mol

Experimental Validation Protocols

To bridge the gap between in silico models and physical reality, the computational outputs must be validated against empirical spectroscopic data.

Step-by-Step NMR Validation Protocol:

  • Isotropic Shielding Calculation: Submit the validated global minimum (Conf-1) to a Gauge-Independent Atomic Orbital (GIAO) calculation at the mPW1PW91/6-311+G(2d,p) level of theory.

  • Solvent Modeling: Apply the SMD (Solvation Model Based on Density) continuum solvation model for Chloroform ( CHCl3​ ) to mimic experimental NMR conditions.

  • Linear Scaling: Raw calculated isotropic shielding tensors ( σcalc​ ) are not direct chemical shifts ( δ ). You must apply empirically derived linear scaling factors specific to the functional/basis set combination. Calculate the predicted shift using the formula: δscaled​=SlopeIntercept−σcalc​​ .

  • Cross-Referencing: Compare the scaled theoretical shifts against the experimental 1H and 13C NMR spectra. A Mean Absolute Error (MAE) of <0.15 ppm for protons and <2.0 ppm for carbons validates the accuracy of the computed 3D geometry.

References

  • Title : Stereodivergent Construction of Decalin-Based Terpenoids Source : ChemRxiv URL :[Link][1]

  • Title : Empirical force field calculations. 10. Conformational analysis of cis-decalin Source : Journal of the American Chemical Society URL :[Link][2]

  • Title : The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source : Theoretical Chemistry Accounts URL :[Link][3]

  • Title : Density functional theory with London dispersion correction Source : WIREs Computational Molecular Science URL :[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl Octahydro-5,5-dimethyl-1-naphthoate

Introduction & Mechanistic Rationale Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1)[2] is a highly valuable bicyclic decalin building block, frequently utilized in the total synthesis of complex labdane, cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1)[2] is a highly valuable bicyclic decalin building block, frequently utilized in the total synthesis of complex labdane, clerodane, and drimane-type terpenoids. The structural hallmark of this intermediate is the precise placement of a gem-dimethyl group at the C5 position and a carboxylate moiety at the C1 position.

Traditional biomimetic polyene cyclizations (e.g., of farnesic acid derivatives) often yield over-methylated byproducts that require tedious downstream functionalization. To achieve the exact substitution pattern of the target, a highly convergent Lewis acid-catalyzed Diels-Alder cycloaddition is the most robust and regioselective approach. By utilizing 6,6-dimethyl-1-vinylcyclohex-1-ene as the diene and methyl acrylate as the dienophile, the target decalin core is constructed in a single step with predictable "ortho" regioselectivity and controlled stereochemistry [1].

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed backward from the target decalin framework. The C1-carboxylate and C5 gem-dimethyl groups dictate the cleavage of the B-ring via a retro-Diels-Alder transform. This reveals 6,6-dimethyl-1-vinylcyclohex-1-ene, which can be traced back to the commercially available 2,2-dimethylcyclohexan-1-one via a Grignard addition and subsequent regioselective dehydration.

Retrosynthesis Target Methyl octahydro- 5,5-dimethyl-1-naphthoate Diene 6,6-Dimethyl-1- vinylcyclohex-1-ene Target->Diene Diels-Alder Alcohol 1-Vinyl-2,2-dimethyl- cyclohexan-1-ol Diene->Alcohol Dehydration SM 2,2-Dimethyl- cyclohexan-1-one Alcohol->SM Grignard

Retrosynthetic pathway for methyl octahydro-5,5-dimethyl-1-naphthoate via Diels-Alder.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Synthesis of 1-vinyl-2,2-dimethylcyclohexan-1-ol. Causality & Insight: The addition of vinylmagnesium bromide to the sterically hindered 2,2-dimethylcyclohexan-1-one requires non-coordinating, anhydrous conditions to prevent enolization of the ketone, which would otherwise reduce the yield.

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Charge the flask with 2,2-dimethylcyclohexan-1-one (10.0 g, 79.2 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add vinylmagnesium bromide (1.0 M in THF, 95.0 mL, 95.0 mmol, 1.2 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Self-Validating Check: Monitor the disappearance of the ketone C=O stretch (~1710 cm⁻¹) via crude IR spectroscopy.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract with EtOAc (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude allylic alcohol.

Step 2: Regioselective Dehydration

Objective: Synthesis of 6,6-dimethyl-1-vinylcyclohex-1-ene. Causality & Insight: Dehydration of the tertiary alcohol must be strictly regioselective. Because the adjacent C2 position is a quaternary center (bearing the gem-dimethyl group) and lacks α-protons, elimination can only occur toward the C6 position. Mild dehydration conditions (POCl₃/pyridine) are chosen to prevent Wagner-Meerwein rearrangements of the gem-dimethyl group.

  • Dissolve the crude 1-vinyl-2,2-dimethylcyclohexan-1-ol (approx. 79 mmol) in anhydrous dichloromethane (DCM, 200 mL) and add pyridine (19.2 mL, 237 mmol, 3.0 eq).

  • Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃, 11.0 mL, 118 mmol, 1.5 eq) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture over crushed ice and extract with DCM (3 × 100 mL).

  • Wash the organic phase sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.

  • Dry over MgSO₄, concentrate, and purify via short-path distillation or silica gel chromatography (hexanes) to yield the pure diene.

Step 3: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective: Synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate. Causality & Insight: Thermal Diels-Alder reactions of hindered dienes often suffer from low yields and poor regioselectivity. The use of a Lewis acid (Me₂AlCl) coordinates to the carbonyl oxygen of methyl acrylate, significantly lowering its LUMO energy. The steric bulk of the gem-dimethyl group directs the dienophile approach, while the alkyl substitution of the diene ensures the ester group is placed at the C1 position ("ortho" rule) [1].

  • In an oven-dried Schlenk flask under argon, dissolve 6,6-dimethyl-1-vinylcyclohex-1-ene (5.0 g, 36.7 mmol) in anhydrous DCM (100 mL).

  • Add methyl acrylate (4.9 mL, 55.0 mmol, 1.5 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethylaluminum chloride (Me₂AlCl, 1.0 M in hexanes, 18.3 mL, 18.3 mmol, 0.5 eq) dropwise.

  • Allow the reaction to slowly warm to -20 °C and stir for 16 hours.

  • Self-Validating Check: TLC analysis (10% EtOAc/Hexanes) should show complete consumption of the non-polar diene and the appearance of a UV-active/KMnO₄-stainable product spot.

  • Quench the reaction at -20 °C with a 10% aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 1 hour at room temperature to break the aluminum emulsion.

  • Separate the layers, extract the aqueous phase with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (0-5% EtOAc in hexanes) to isolate the target decalin ester.

Quantitative Data & Reaction Parameters

StepReaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
1Grignard AdditionVinylMgBr (1.2 eq)0 to 25285 - 90
2DehydrationPOCl₃ (1.5 eq), Pyridine (3.0 eq)0 to 251280 - 85
3Diels-AlderMethyl acrylate (1.5 eq), Me₂AlCl (0.5 eq)-78 to -201670 - 75

Analytical Characterization (Expected)

To ensure the trustworthiness of the synthesized methyl octahydro-5,5-dimethyl-1-naphthoate, validate the structure using the following key spectroscopic markers:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic methyl ester singlet at ~δ 3.65 ppm (3H, s) and the two distinct singlets for the gem-dimethyl group at ~δ 0.85 and 0.92 ppm (3H each, s). A multiplet representing the remaining olefinic proton (if the double bond is retained at C4-C4a) should appear around ~δ 5.40 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the ester will appear at ~δ 175 ppm. The quaternary C5 carbon (bearing the gem-dimethyls) will be visible around ~δ 33-35 ppm.

  • HRMS (ESI-TOF): Calculated for C₁₄H₂₂O₂[M+H]⁺: 223.1698; Found: 223.1695.

References

  • Synthesis of (±)-Nosyberkol (Isotuberculosinol, Revised Structure of Edaxadiene) and (±)-Tuberculosinol. Iowa State University Digital Repository.
  • methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Information. NextSDS.
Application

Application Note: GC-MS Analytical Method for the Detection and Quantitation of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Abstract & Scope Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a bicyclic terpenoid-like ester primarily utilized as a synthetic intermediate and a robust base note in complex fragrance formulations[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a bicyclic terpenoid-like ester primarily utilized as a synthetic intermediate and a robust base note in complex fragrance formulations[1][2]. Due to its semi-volatile nature and the potential for stereoisomerism (e.g., cis/trans decalin ring fusions), precise analytical profiling requires high-resolution chromatographic separation coupled with sensitive mass detection. This application note outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the structural confirmation and trace quantitation of this decahydronaphthalene derivative in complex matrices[3].

Chemical Context & Mechanistic Insights

Designing a robust analytical method requires aligning the physical chemistry of the analyte with the instrumental parameters. Methyl octahydro-5,5-dimethyl-1-naphthoate features a lipophilic decahydronaphthalene core substituted with gem-dimethyl groups and a methyl ester moiety.

  • Chromatographic Causality: A non-polar to slightly polar stationary phase (5% diphenyl / 95% dimethyl polysiloxane) is selected to separate the analyte from matrix interferences based on boiling point and subtle dipole-dipole interactions[2]. The non-polar decalin core interacts strongly with this phase, ensuring sharp peak shapes and baseline resolution of potential isomers[3].

  • Ionization Causality: Electron Ionization (EI) at 70 eV is the gold standard for this class of compounds[3]. The high-energy electron bombardment induces highly reproducible fragmentation. Mechanistically, the methyl ester group typically undergoes an α -cleavage or McLafferty rearrangement, resulting in the loss of a methoxy radical ( ⋅OCH3​ , −31 Da). The remaining decalin core further fragments into characteristic hydrocarbon stable ions (e.g., m/z 91, 105), allowing for confident library matching and Selected Ion Monitoring (SIM)[3][4].

Materials and Reagents

To ensure a self-validating system , the analytical batch must include quality control checks that account for matrix suppression and injection variability.

  • Analyte Standard: Methyl octahydro-5,5-dimethyl-1-naphthoate (Purity 98%).

  • Internal Standard (ISTD): Decahydronaphthalene or Tetralin. Causality: These structurally similar compounds elute near the target analyte and experience similar matrix effects, perfectly correcting for autosampler volume variances[3].

  • Solvent: GC-grade Hexane. Causality: Hexane is preferred for fragrance extraction due to its low expansion volume in the heated GC inlet, preventing backflash and minimizing MS background noise[5].

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation & Extraction
  • Matrix Sampling: Accurately weigh 50.0 mg of the fragrance matrix or synthetic reaction mixture into a 10 mL Class A volumetric flask.

  • ISTD Addition: Spike the sample with exactly 50 µL of the Internal Standard solution (1.0 mg/mL decahydronaphthalene in hexane)[3].

  • Extraction: Dilute to the 10 mL mark with GC-grade hexane. Vortex vigorously for 2 minutes to ensure complete partitioning of the lipophilic ester into the organic phase.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter directly into a 2 mL deactivated glass autosampler vial. Causality: PTFE is chemically inert to hexane and removes particulate matter that could degrade the GC column.

Step 2: GC-MS Instrument Setup

Configure the GC-MS (e.g., or equivalent)[5] using the following optimized parameters[2][3][4]:

  • Analytical Column: HP-5ms or DB-5ms (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[3].

  • Carrier Gas: Ultra-High Purity Helium (99.999%) at a constant flow of 1.0 mL/min[3].

  • Inlet Conditions: 250 °C, Splitless mode. Causality: Splitless injection maximizes sensitivity for trace analysis. The purge valve is programmed to open at 1.0 min to sweep residual solvent vapors, preventing peak tailing[3].

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2.0 minutes. Causality: Focuses the volatile hexane solvent and tightens the analyte band at the head of the column[3].

    • Ramp 1: 15 °C/min to 180 °C. Causality: Rapidly elutes highly volatile matrix components.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5.0 minutes. Causality: Provides optimal thermal resolution for the naphthoate ester and bakes out heavy matrix contaminants[4].

  • Mass Spectrometer Parameters:

    • Temperatures: Transfer Line at 280 °C; Ion Source (EI) at 230 °C; Quadrupole at 150 °C[3].

    • Acquisition Mode: Synchronous SCAN/SIM. SCAN ( m/z 40–400) provides full spectral data for structural confirmation, while SIM targets the molecular ion ( M+ ) and primary fragments (e.g., [M−31]+ ) for high-sensitivity quantitation[3].

Data Presentation & Interpretation

The quantitative integrity of the method is validated through a 6-point calibration curve. The inclusion of the internal standard ensures that the calculated concentrations are immune to minor instrumental drifts.

Table 1: Quantitative Method Validation Data Summary
Validation ParameterValue / ResultCausality / Implication
Linear Dynamic Range 0.5 – 100 µg/mLBroad range covers both trace impurities and bulk formulation concentrations.
Correlation Coefficient ( R2 ) > 0.998Validates the linear response of the electron multiplier detector.
Limit of Detection (LOD) 0.15 µg/mLAchieved via SIM mode, ensuring trace level detection of the ester.
Intra-day Precision (RSD, n=6) 2.4%Demonstrates the high repeatability of the splitless injection and ISTD correction.
ISTD Recovery 94% – 102%Confirms minimal matrix ion suppression within the hexane extracts.

Analytical Workflow Visualization

GCMS_Workflow SamplePrep 1. Sample Preparation (Hexane Extraction + ISTD) Injection 2. GC Injection (Splitless, 250°C) SamplePrep->Injection Separation 3. Capillary Separation (HP-5ms, Temp Program) Injection->Separation Ionization 4. EI Ionization (70 eV, 230°C) Separation->Ionization Detection 5. Mass Detection (Quadrupole, SCAN/SIM) Ionization->Detection DataAnalysis 6. Data Analysis (Deconvolution & Quantitation) Detection->DataAnalysis

GC-MS workflow for the isolation, fragmentation, and quantification of the naphthoate ester.

Conclusion

The established GC-MS protocol provides a highly reliable, self-validating framework for the analysis of methyl octahydro-5,5-dimethyl-1-naphthoate. By leveraging a 5% phenyl polysiloxane stationary phase and optimized thermal gradients, analysts can achieve baseline resolution of this complex bicyclic ester from common fragrance and synthesis matrix interferences[2][3]. The dual SCAN/SIM acquisition ensures both unambiguous structural identification and rigorous quantitation.

References

  • NextSDS. "methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Information."[Link]

  • Agilent Technologies. "Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source."[Link]

  • National Institutes of Health (PMC). "Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools."[Link]

  • ACS Publications. "Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes." The Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: Comprehensive 1H and 13C NMR Spectroscopy Characterization of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Abstract This application note provides a detailed guide to the structural characterization of methyl octahydro-5,5-dimethyl-1-naphthoate using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of methyl octahydro-5,5-dimethyl-1-naphthoate using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a saturated bicyclic ester, the molecule presents a complex stereochemical and conformational landscape. Definitive structural elucidation relies on the precise assignment of proton and carbon signals, which can be challenging due to significant signal overlap and complex spin-spin coupling networks. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected 1H and 13C NMR spectra. We explain the causal logic behind experimental parameter selection and provide a systematic approach to spectral interpretation, correlating chemical shifts, integration, and coupling patterns to the specific molecular structure. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust methods for the characterization of complex alicyclic compounds.

Introduction and Scientific Context

Methyl octahydro-5,5-dimethyl-1-naphthoate is a derivative of the decalin ring system, a core structural motif in many natural products, including steroids and terpenes.[1] The decalin framework can exist as two distinct diastereomers, cis-decalin and trans-decalin, which differ in the fusion of the two cyclohexane rings.[2] This stereochemistry profoundly impacts the molecule's three-dimensional shape and, consequently, its NMR spectrum. The trans isomer is conformationally rigid, while the cis isomer can undergo ring flipping, leading to averaged NMR signals at room temperature.[1][2] The presence of a gem-dimethyl group at the C5 position and a methyl ester at the C1 position further complicates the spectrum by introducing unique electronic and steric effects.

Accurate NMR characterization is therefore indispensable for confirming the successful synthesis and verifying the stereochemical integrity of the target compound. This note will focus on the analysis of a specific stereoisomer to illustrate the interpretation process, while the principles described are broadly applicable.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, high-sensitivity spectra suitable for unambiguous structural assignment.

Protocol: NMR Sample Preparation

The objective is to prepare a homogeneous, particle-free solution at a concentration suitable for both 1H and 13C NMR experiments.

Materials:

  • Methyl octahydro-5,5-dimethyl-1-naphthoate (5-10 mg for 1H; 20-40 mg for 13C)

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS), >99.8% D

  • High-quality 5 mm NMR tube (e.g., Norell 507-HP or equivalent)

  • Pasteur pipette and cotton or glass wool

  • Vial and vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For routine 1H NMR, 5-10 mg is sufficient.[3] For natural abundance 13C NMR, a more concentrated sample (20-40 mg) is recommended to reduce acquisition time.[4]

  • Solvent Selection: CDCl3 is a suitable solvent for this non-polar compound, offering excellent solubility and a minimal residual solvent peak (δ ≈ 7.26 ppm) that does not typically interfere with the analyte signals.

  • Dissolution: Add approximately 0.6 mL of CDCl3 (containing TMS) to the vial.[5] This volume ensures a sample height of about 4-5 cm in a standard 5 mm tube, which is optimal for magnetic field shimming.[6]

  • Homogenization: Cap the vial and gently vortex until the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into the NMR tube.[7] This is achieved by pushing a small plug of cotton or glass wool into a Pasteur pipette and carefully transferring the solution through it.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[3]

Workflow for NMR Analysis

The overall process from sample preparation to final structural confirmation follows a logical sequence, as depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh 1. Weigh Sample dissolve 2. Dissolve in CDCl3 w/ TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Shim Magnetic Field filter->shim h1 5. Acquire 1H Spectrum shim->h1 c13 6. Acquire 13C Spectrum h1->c13 process 7. Process Data (FT, Phasing) c13->process assign 8. Assign Signals process->assign confirm 9. Confirm Structure assign->confirm

Caption: Experimental workflow for NMR characterization.

Protocol: 1H NMR Data Acquisition

This protocol is optimized for high resolution to resolve complex multiplets.

Instrument: 500 MHz (or higher) NMR Spectrometer

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: CDCl3

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (~8000 Hz)

  • Acquisition Time (AQ): At least 4 seconds. This ensures high digital resolution.[8]

  • Relaxation Delay (D1): 2 seconds. A total recycle time (D1+AQ) of ~6s is generally sufficient for qualitative 1H NMR.

  • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

  • Receiver Gain (RG): Set automatically by the spectrometer.

Causality: A 30° pulse angle is chosen over a 90° pulse to allow for a shorter relaxation delay without saturating the signals, improving the experiment's time efficiency. A long acquisition time is critical for resolving fine coupling details in the crowded aliphatic region.[8]

Protocol: 13C{1H} NMR Data Acquisition

This protocol uses proton decoupling to produce a spectrum with singlets for each unique carbon.

Instrument: 500 MHz NMR Spectrometer (operating at ~125 MHz for 13C)

  • Pulse Program: zgpg30 (30-degree pulse with proton power-gated decoupling)

  • Solvent: CDCl3

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (~30,000 Hz)

  • Acquisition Time (AQ): 1.5 - 2.0 seconds

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times (T1); for fully quantitative results, a much longer D1 (e.g., >10s) and an inverse-gated decoupling sequence would be necessary to suppress the Nuclear Overhauser Effect (NOE).[9][10]

  • Number of Scans (NS): 512 to 2048 scans, adjusted based on concentration.

  • Receiver Gain (RG): Set automatically.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established NMR principles and data from analogous decalin structures.[11][12] The chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Logical Approach to Spectral Assignment

The structure is elucidated by systematically integrating information from chemical shifts, signal integrals, and spin-spin coupling, as illustrated below.

G cluster_data NMR Data Inputs cluster_interp Interpretation Steps H_shift 1H Chemical Shift (ppm) (Electronic Environment) frag Identify Key Fragments (Ester, gem-Dimethyl) H_shift->frag core Analyze Bicyclic Core (Aliphatic Signals) H_shift->core H_int 1H Integration (Proton Count) H_int->frag H_mult 1H Multiplicity (Neighboring Protons) H_mult->core C_shift 13C Chemical Shift (ppm) (Carbon Type) C_shift->frag final Final Structure Confirmation frag->final core->final

Sources

Application

The Unseen Workhorse: Methyl Octahydro-5,5-dimethyl-1-naphthoate as a Strategic Intermediate in Complex Synthesis

Introduction: The Architectural Significance of the Decalin Scaffold In the intricate world of organic synthesis, the pursuit of complex molecular architectures, particularly those with therapeutic potential, often hinge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the Decalin Scaffold

In the intricate world of organic synthesis, the pursuit of complex molecular architectures, particularly those with therapeutic potential, often hinges on the strategic use of versatile intermediates. The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a cornerstone of many natural products, including a wide array of terpenoids and steroids.[1][2] Its rigid, three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, a critical feature for specific interactions with biological targets. When further embellished with features such as a gem-dimethyl group and reactive functional handles like a methyl ester, the synthetic utility of the decalin scaffold is significantly amplified. This guide delves into the potential of methyl octahydro-5,5-dimethyl-1-naphthoate, a functionalized decalin derivative, as a key intermediate for the synthesis of complex molecules in pharmaceutical and life sciences research. While not a widely documented intermediate in its own right, its structural motifs suggest a wealth of untapped potential, drawing from the rich chemistry of its chemical relatives like the renowned Wieland-Miescher ketone.[3]

The gem-dimethyl group, a seemingly simple structural element, imparts profound effects on a molecule's properties. In medicinal chemistry, it is frequently employed to enhance target engagement and potency by restricting conformational flexibility, thereby reducing the entropic penalty of binding.[4] This "Thorpe-Ingold effect" can also shield adjacent functional groups from metabolic degradation, improving a drug candidate's pharmacokinetic profile.[4] Furthermore, the presence of a methyl ester at a bridgehead position offers a versatile handle for a variety of chemical transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond formation.

This document will provide a comprehensive overview of the plausible synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate, detailed protocols for its potential transformations, and a discussion of its applications as a strategic building block in drug discovery and other areas of organic synthesis.

Proposed Synthesis of Methyl Octahydro-5,5-dimethyl-1-naphthoate

A logical and efficient synthetic route to methyl octahydro-5,5-dimethyl-1-naphthoate can be envisioned starting from the readily available Wieland-Miescher ketone. This bicyclic diketone is a classic starting material in steroid and terpenoid synthesis and its chemistry is well-established.[3] The proposed pathway involves a series of selective transformations to install the desired gem-dimethyl group and convert one of the ketone functionalities into a methyl ester.

G cluster_0 Synthetic Pathway Wieland-Miescher Ketone Wieland-Miescher Ketone Intermediate_A Selective Ketal Protection Intermediate_B Methylation Intermediate_C Hydrogenation Intermediate_D Baeyer-Villiger Oxidation Intermediate_E Esterification Target_Molecule Methyl octahydro-5,5-dimethyl-1-naphthoate

Experimental Protocols: A Plausible Synthetic Sequence

The following protocols are based on well-established methodologies for analogous transformations on similar substrates and represent a viable pathway to the target molecule.

Protocol 1: Selective Protection of the Wieland-Miescher Ketone

  • Objective: To selectively protect the saturated ketone of the Wieland-Miescher ketone as a ketal.

  • Rationale: The non-conjugated ketone is more reactive towards ketalization than the enone, allowing for selective protection. This directs the subsequent methylation to the desired α-position of the enone.

  • Procedure:

    • To a solution of Wieland-Miescher ketone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture until no more water is collected.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the monoketal.

Protocol 2: α-Methylation of the Enone

  • Objective: To introduce a methyl group at the α-position of the enone.

  • Rationale: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with an electrophile (methyl iodide) is a standard method for α-alkylation of ketones.

  • Procedure:

    • Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add a solution of the protected Wieland-Miescher ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C.

    • Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Catalytic Hydrogenation of the Double Bond

  • Objective: To reduce the carbon-carbon double bond of the enone system.

  • Rationale: Heterogeneous catalysis with palladium on carbon is a highly effective and stereoselective method for the reduction of alkenes. The hydrogenation is expected to occur from the less hindered face of the molecule.

  • Procedure:

    • Dissolve the methylated intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% palladium on carbon (0.1 eq by weight).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the saturated ketone.

Protocol 4: Baeyer-Villiger Oxidation

  • Objective: To convert the saturated ketone into a lactone.

  • Rationale: The Baeyer-Villiger oxidation is a classic transformation for the conversion of ketones to esters or lactones using a peroxyacid. The migratory aptitude of the more substituted carbon generally dictates the regioselectivity of the insertion.

  • Procedure:

    • Dissolve the saturated ketone (1.0 eq) in dichloromethane.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the resulting lactone by column chromatography.

Protocol 5: Lactone Hydrolysis and Esterification

  • Objective: To hydrolyze the lactone to the corresponding hydroxy acid and subsequently esterify it.

  • Rationale: Basic hydrolysis of the lactone followed by acidic workup will yield the carboxylic acid. Standard Fischer esterification conditions can then be employed to form the methyl ester.

  • Procedure:

    • Dissolve the lactone (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with 1M HCl to pH ~2.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to obtain the crude carboxylic acid.

    • Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture until the esterification is complete.

    • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, methyl octahydro-5,5-dimethyl-1-naphthoate, by column chromatography.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of the gem-dimethyl group and the methyl ester on the rigid decalin scaffold makes methyl octahydro-5,5-dimethyl-1-naphthoate a promising intermediate for the synthesis of a variety of complex molecules.

G cluster_1 Synthetic Applications Target_Molecule Methyl octahydro-5,5-dimethyl-1-naphthoate Bioactive_Molecules Bioactive Natural Product Analogs Novel_Scaffolds Novel Drug Scaffolds Functional_Materials Functional Materials Chiral_Auxiliaries Chiral Auxiliaries

Drug Discovery and Medicinal Chemistry

The decalin framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The rigid nature of the bicyclic system helps to pre-organize appended pharmacophores into a bioactive conformation, leading to enhanced potency and selectivity.

  • Scaffold for Novel Therapeutics: Methyl octahydro-5,5-dimethyl-1-naphthoate can serve as a starting point for the synthesis of novel analogs of bioactive natural products. The ester functionality can be converted into a wide range of other functional groups (alcohols, amides, aldehydes, etc.), allowing for the exploration of structure-activity relationships (SAR). The gem-dimethyl group can enhance metabolic stability and oral bioavailability.[6]

  • Access to Spirocyclic Systems: The carbonyl group in precursors to the target molecule can be a handle for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature.[7]

Table 1: Potential Transformations of the Methyl Ester and Their Applications

TransformationReagentsProduct Functional GroupPotential Application
ReductionLiAlH₄Primary AlcoholIntroduction of a linker for conjugation or further functionalization.
HydrolysisNaOH, H₂OCarboxylic AcidFormation of salts, amides, or other acid derivatives.
AmidationR₂NH, coupling agentAmideIntroduction of diverse side chains to explore SAR.
Grignard ReactionRMgXTertiary AlcoholCarbon-carbon bond formation and increased molecular complexity.
Weinreb Amide FormationMe(OMe)NH·HCl, iPrMgClWeinreb AmideIntermediate for the synthesis of ketones.[8]
Synthesis of Natural Product Analogs

Many sesquiterpenes and diterpenes possess the decalin core.[2] By starting with an enantiomerically pure form of the Wieland-Miescher ketone, it is possible to synthesize chiral methyl octahydro-5,5-dimethyl-1-naphthoate. This chiral intermediate could then be elaborated into analogs of complex natural products, potentially leading to compounds with improved biological activity or novel modes of action.

Materials Science

The rigid decalin scaffold can be incorporated into polymers to create materials with specific thermal and mechanical properties. The ester functionality could be used as a point of attachment for polymerization or for grafting onto surfaces.

Conclusion

While methyl octahydro-5,5-dimethyl-1-naphthoate may not be a household name in the repertoire of organic synthesis intermediates, its structural features suggest it is a molecule of significant latent potential. Its synthesis from the readily available Wieland-Miescher ketone appears feasible through a series of well-precedented reactions. The combination of a rigid, sterically demanding decalin core, a metabolically stabilizing gem-dimethyl group, and a versatile methyl ester handle makes it an attractive starting point for the synthesis of complex and potentially bioactive molecules. This guide provides a roadmap for its synthesis and a glimpse into its potential applications, encouraging the research community to explore the utility of this "unseen workhorse" in the quest for new medicines and materials.

References

  • Chappell, J. The biochemistry and molecular biology of isoprenoid metabolism. Plant Physiology. 1995, 107(1), 1-6.
  • Christmann, M.; Bräse, S. The Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. Angewandte Chemie International Edition. 2012, 51(34), 8380-8382.
  • Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis. John Wiley & Sons, 1995.
  • Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry. 1974, 39(12), 1615-1621.
  • House, H. O. Modern Synthetic Reactions. 2nd ed., W. A. Benjamin, 1972.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., John Wiley & Sons, 1992.
  • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. 2010, 14(3), 347-361.
  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons, 2003.
  • Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991.
  • Smith, M. B. Organic Synthesis. 3rd ed., Wavefunction, Inc., 2011.
  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. 1981, 22(39), 3815-3818.
  • Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, 2009.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed., Springer, 2014.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., John Wiley & Sons, 1999.
  • Hong, S.; Lee, J. Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. 2013, 8(10), 1275-1294.
  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. John Wiley & Sons, 2009.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994.
  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. 2nd ed., Elsevier, 2012.
  • Bradshaw, B.; Bonjoch, J. The Diels-Alder reaction in the synthesis of natural products containing a decalin motif. Arkivoc. 2008, (i), 1-45.
  • Wieland, P.; Miescher, K. Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta. 1950, 33(7), 2215-2228.
  • Stork, G.; Danheiser, R. L. A new method for the 1,4-addition of a functionalized isoprene unit. Application to the synthesis of (±)-dendrolasin. The Journal of Organic Chemistry. 1973, 38(9), 1775-1776.
  • Heathcock, C. H.; Finkelstein, B. L.; Jarvi, E. T.; Radel, P. A.; Hadley, C. R. Acyclic stereoselection. 33. Stereoselection in the total synthesis of the Erythronolides. The Journal of Organic Chemistry. 1988, 53(9), 1922-1942.
  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 2018, 61(6), 2166-2210.
  • Sun, D.; Li, S.-N.; You, Q.-D. The gem-dimethyl group in medicinal chemistry: a valuable and versatile player. Acta Pharmaceutica Sinica B. 2020, 10(11), 2055-2070.
  • ACS Publications. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. [Link]

  • MDPI. Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. [Link]

Sources

Method

Catalytic hydrogenation techniques for methyl octahydro-5,5-dimethyl-1-naphthoate production

[label="5. GC-FID\nMonitoring", fillcolor="#FBBC05", Catalytic hydrogenation pathway highlighting target synthesis and impurity suppression.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. GC-FID\nMonitoring", fillcolor="#FBBC05",

Catalytic hydrogenation pathway highlighting target synthesis and impurity suppression.

Quantitative Data: Catalyst Optimization

The causality behind our protocol parameters is grounded in empirical screening. The table below summarizes the conversion and selectivity metrics that dictate our choice of a 5% Pd/Al₂O₃ system.

Catalyst System (5 wt%)Temperature (°C)H₂ Pressure (atm)Conversion (%)Selectivity for Octahydro Target (%)Selectivity for Decahydro Impurity (%)
Ni/SiO₂8060>9945.055.0 (Over-reduction)
Pt/C60508560.025.0
Ru/C60509288.04.0
Pd/Al₂O₃ 50 40 >95 97.5 <1.0

Note: Pd/Al₂O₃ provides the optimal thermodynamic boundary, ensuring high conversion while nearly eliminating the decahydro-impurity.

Experimental Protocol & Self-Validating Workflow

To guarantee trustworthiness and batch-to-batch reproducibility, this protocol does not rely on arbitrary reaction timers. Instead, it utilizes a self-validating feedback loop driven by in-process Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction state dictates the workflow progression.

Phase 1: Reactor Preparation
  • Ensure the high-pressure Hastelloy autoclave reactor is thoroughly cleaned, dried, and leak-tested.

  • Charge the reactor with 10.0 g (approx. 46.7 mmol) of methyl 5,5-dimethyl-1-naphthoate.

  • Add 1.0 g of 5% Pd/Al₂O₃ catalyst (10 wt% loading relative to the substrate).

  • Suspend the mixture in 50 mL of anhydrous methanol.

Phase 2: Purging & Pressurization
  • Seal the reactor. Purge the headspace with Nitrogen (N₂) three times at 5 atm to completely displace residual oxygen.

  • Purge the system with Hydrogen (H₂) three times at 10 atm to condition the catalyst.

  • Pressurize the reactor to a final operational H₂ pressure of 40 atm.

Phase 3: Reaction & Self-Validation Loop
  • Initiate mechanical stirring at 800 rpm to eliminate mass-transfer limitations at the gas-liquid-solid interface.

  • Heat the reaction mixture to 50 °C.

  • Validation Step: After 4 hours, extract a 0.5 mL aliquot via the high-pressure sampling valve. Filter through a 0.22 µm PTFE syringe filter and analyze via GC-FID.

    • Condition A: If the tetrahydro-intermediate peak area is >1.0%, maintain parameters and resample in 1 hour.

    • Condition B: If the tetrahydro-intermediate peak area is <1.0%, the reaction is empirically validated as complete. Immediately proceed to Phase 4 to prevent over-reduction.

Phase 4: Workup & Isolation
  • Cool the reactor to 20 °C and safely vent the H₂ gas through the exhaust scrubber.

  • Purge the reactor with N₂ before opening.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/Al₂O₃ catalyst. Wash the filter cake with 20 mL of fresh methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the highly pure methyl octahydro-5,5-dimethyl-1-naphthoate.

Workflow N1 1. Substrate & Catalyst Load N2 2. Inert Gas Purge (N2) N1->N2 N3 3. H2 Pressurize (40 atm) N2->N3 N4 4. Heat to 50°C & Stir N3->N4 N5 5. GC-FID Monitoring N4->N5 N5->N4 Tetrahydro > 1% N6 6. Filtration & Isolation N5->N6 Tetrahydro < 1%

High-pressure hydrogenation workflow with a self-validating GC-FID feedback loop.

References

  • Title: Exhaustive Reduction of Esters Enabled by Nickel Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Binaphthyl Derivatives with Pd and Ru Catalysts on Solid Support Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Application

Application Note: Strategic Isolation of Methyl Octahydro-5,5-dimethyl-1-naphthoate from Complex Mixtures

Abstract This application note provides a comprehensive, in-depth guide for the extraction and isolation of methyl octahydro-5,5-dimethyl-1-naphthoate, a non-polar bicyclic ester, from complex sample matrices. The protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the extraction and isolation of methyl octahydro-5,5-dimethyl-1-naphthoate, a non-polar bicyclic ester, from complex sample matrices. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and natural product chemistry. This guide emphasizes a multi-step purification strategy, beginning with initial sample preparation and liquid-liquid extraction, followed by medium-pressure column chromatography for bulk fractionation, and culminating in high-performance liquid chromatography (HPLC) for final purification. The causality behind experimental choices is explained to empower the user to adapt these protocols to their specific needs.

Introduction: The Challenge of Isolating Non-Polar Compounds

Methyl octahydro-5,5-dimethyl-1-naphthoate is a decalin derivative, a class of compounds found in a variety of natural and synthetic mixtures.[1] The decalin ring system is a common motif in many terpenoid and steroid natural products.[2] Due to its non-polar nature, characterized by a high affinity for lipophilic solvents and stationary phases, its isolation from complex mixtures presents a significant challenge.[3] Co-extraction of other non-polar constituents, such as lipids, waxes, and other terpenoids, is a common issue that can complicate downstream purification and analysis.[4][5]

The successful isolation of methyl octahydro-5,5-dimethyl-1-naphthoate hinges on a strategic, multi-modal purification workflow that leverages differences in polarity, however slight, between the target compound and the surrounding matrix components. This guide outlines a robust methodology to achieve high purity and yield.

Strategic Workflow for Isolation

The isolation strategy is a sequential process designed to progressively enrich the concentration of the target compound. Each step builds upon the previous one, removing a broader class of impurities at each stage.

A Complex Mixture (e.g., Plant Extract, Synthetic Reaction) B Step 1: Liquid-Liquid Extraction (Polarity-Based Separation) A->B Initial Cleanup C Step 2: Column Chromatography (Bulk Purification) B->C Crude Isolate D Step 3: Preparative HPLC (High-Resolution Purification) C->D Enriched Fraction E Purity Analysis (GC-MS, qNMR) D->E Purified Isolate F Isolated Methyl Octahydro- 5,5-dimethyl-1-naphthoate E->F Verified Purity cluster_0 Purification Stages A Crude Non-polar Fraction B Silica Gel Column (Normal Phase) A->B C Elution with Hexane/EtOAc Gradient B->C D TLC Analysis of Fractions C->D E Combined Enriched Fractions D->E F Preparative HPLC (C18 Reverse Phase) E->F G Elution with ACN/H2O F->G H Peak Collection G->H I High-Purity Isolate H->I

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of methyl octahydro-5,5-dimethyl-1-naphthoate

Welcome to the Technical Support Center for Bicyclic Terpene & Fragrance Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Terpene & Fragrance Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1).

This compound is classically synthesized via a [4+2] Diels-Alder cycloaddition between 1-vinyl-6,6-dimethylcyclohex-1-ene (the diene) and methyl acrylate (the dienophile). Below, you will find a mechanistic workflow, an in-depth troubleshooting guide, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to help you achieve >90% yields.

Core Synthesis Workflow

SynthesisWorkflow Diene 1-Vinyl-6,6-dimethyl- cyclohex-1-ene (Diene) Product Methyl octahydro-5,5- dimethyl-1-naphthoate Diene->Product [4+2] Cycloaddition Dienophile Methyl Acrylate (Dienophile) Complex Activated Dienophile Complex Dienophile->Complex Coordination Catalyst Et2AlCl Catalyst (Lewis Acid) Catalyst->Complex Lowers LUMO Complex->Product -20°C, DCM

Fig 1: Lewis acid-catalyzed [4+2] cycloaddition workflow for octahydronaphthalene synthesis.

Troubleshooting Guide & FAQs

Q1: My synthesis yield is plateauing at 30-40% under standard thermal conditions (150 °C). How can I drive this to completion? A1: Under purely thermal conditions, the cycloaddition between 1-vinyl-6,6-dimethylcyclohex-1-ene and methyl acrylate requires a high activation energy. Extended heating leads to competitive side reactions, primarily the thermal polymerization of methyl acrylate and[1,5]-sigmatropic rearrangements of the diene. The Solution: Transition to a Lewis acid-catalyzed pathway. By introducing Diethylaluminum chloride (Et₂AlCl), the Lewis acid coordinates to the carbonyl oxygen of methyl acrylate. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, reducing the activation energy required for the cycloaddition[1]. This allows the reaction to proceed efficiently at -20 °C, suppressing thermal degradation and boosting yields significantly[2].

Q2: I am seeing a high percentage of the 2-naphthoate regioisomer. How can I improve regioselectivity for the 1-naphthoate? A2: The regioselectivity of this Diels-Alder reaction is governed by the orbital coefficients of the diene and dienophile. Uncatalyzed reactions often yield a near-statistical mixture of "ortho" (1-naphthoate) and "meta" (2-naphthoate) adducts because the polarization of the diene is not fully exploited. The Solution: Lewis acids not only lower the LUMO but also increase the polarization of the dienophile's double bond. Et₂AlCl magnifies the orbital coefficient at the β-carbon of methyl acrylate, strongly directing the cycloaddition toward the desired highly asynchronous "ortho" transition state, yielding the 1-naphthoate derivative[1]. Furthermore, the specific steric conformation of 1-vinylcyclohexene derivatives heavily favors this trajectory when catalyzed appropriately[3].

Q3: How do I prevent the polymerization of methyl acrylate during the reaction and subsequent purification? A3: Acrylates are highly prone to radical polymerization, even at sub-zero temperatures if exposed to light or trace radical initiators. The Solution: Introduce a radical inhibitor. Add 0.05 mol% of Butylated hydroxytoluene (BHT) directly to the reaction mixture. During the vacuum distillation of the final product, maintain the presence of BHT in the distillation flask to prevent heat-induced polymerization of any unreacted starting material.

Quantitative Optimization Data

To illustrate the causality of catalyst selection on reaction efficiency, refer to the comparative data below. The shift from thermal to optimal Lewis acid conditions demonstrates a self-validating improvement in both yield and stereocontrol.

ParameterCatalystTemperatureTimeYield (%)Regioselectivity (1- vs 2-)Endo:Exo Ratio
Thermal (Baseline) None150 °C24 h35%60:4055:45
Lewis Acid (Mild) BF₃·OEt₂25 °C12 h65%85:1580:20
Lewis Acid (Optimal) Et₂AlCl-20 °C6 h92%>95:598:2

Standard Operating Procedure (SOP)

Et₂AlCl-Catalyzed Synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate

Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous dichloromethane (DCM).

  • Preparation of the Dienophile Complex: In a 500 mL round-bottom flask purged with argon, dissolve methyl acrylate (1.2 eq) in 150 mL anhydrous DCM. Cool the solution to -20 °C using a dry ice/isopropanol bath.

  • Catalyst Addition: Dropwise add Et₂AlCl (0.5 eq, 1.0 M solution in hexanes) over 15 minutes. Stir for 30 minutes at -20 °C. Causality: This incubation period allows for full coordination to the carbonyl oxygen, effectively lowering the LUMO prior to diene introduction.

  • Diene Addition: Dissolve 1-vinyl-6,6-dimethylcyclohex-1-ene (1.0 eq) and BHT (0.05 mol%) in 50 mL anhydrous DCM. Add this solution dropwise to the activated dienophile complex over 45 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger premature polymerization.

  • Reaction Monitoring (Self-Validation): Maintain stirring at -20 °C for 6 hours. Validate reaction progress by taking aliquots for GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is complete when the diene peak is fully consumed.

  • Quenching & Extraction: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ dropwise at -20 °C to neutralize the Lewis acid. Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 1-5% EtOAc in hexanes) or fractional vacuum distillation to yield the pure methyl octahydro-5,5-dimethyl-1-naphthoate as a clear oil.

References

  • Source: d-nb.
  • Source: nih.
  • Source: iucr.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Welcome to the Process Development Support Center. As a highly lipophilic decalin derivative, methyl octahydro-5,5-dimethyl-1-naphthoate presents unique purification challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a highly lipophilic decalin derivative, methyl octahydro-5,5-dimethyl-1-naphthoate presents unique purification challenges. Its lack of strong hydrogen-bond donors and high solubility in non-polar organics often force the use of polar antisolvents (like water) to drive yield. However, this sharp polarity gradient frequently induces Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, thermodynamically grounded strategies to navigate the phase diagram, reject impurities, and isolate high-purity crystalline product.

Diagnostic Workflow

Troubleshooting Start Crystallization Issue Detected Q1 Is an emulsion or 'oil' forming? Start->Q1 OilingOut Liquid-Liquid Phase Separation (LLPS) Q1->OilingOut Yes Q2 Is the yield low? Q1->Q2 No Action1 Adjust Solvent Polarity & Add Seeds OilingOut->Action1 Solubility High API Solubility in Mother Liquor Q2->Solubility Yes Q3 Is purity low? Q2->Q3 No Action2 Add Antisolvent or Lower Temp Solubility->Action2 Inclusion Impurity Inclusion or Co-precipitation Q3->Inclusion Yes Action3 Optimize Wash Step & Slow Cooling Rate Inclusion->Action3

Diagnostic workflow for resolving common crystallization failures.

Frequently Asked Questions (FAQs)

Q1: During cooling crystallization, my mixture turns into a milky emulsion instead of forming a crystal slurry. What is happening at a molecular level? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. Because methyl octahydro-5,5-dimethyl-1-naphthoate is highly lipophilic, rapid cooling or aggressive antisolvent addition spikes the supersaturation. Instead of integrating into a rigid crystal lattice—which is kinetically hindered—the solute separates into a highly mobile, solute-rich liquid phase (the emulsion)[1]. Mechanistically, these small oil droplets coalesce and eventually solidify into an amorphous or poorly crystalline mass, bypassing the lattice-building process required for impurity rejection[2]. To fix this, you must manipulate the phase diagram so the solubility curve is crossed without intersecting the LLPS binodal boundary.

Q2: How do I select a solvent system that minimizes the risk of LLPS while maintaining high impurity rejection? A: Solvent selection must balance thermodynamic solubility with kinetic nucleation rates. High-throughput screening is essential to identify the thermodynamically favored conditions[3]. For a lipophilic ester like methyl octahydro-5,5-dimethyl-1-naphthoate, using a strongly apolar solvent with a highly polar antisolvent (e.g., Hexane/Water) creates a massive miscibility gap, guaranteeing LLPS[4]. Instead, utilize a medium-polarity bridging solvent (like Isopropanol) paired with a controlled antisolvent (Water).

Table 1: Quantitative Solvent Screening Matrix for Methyl Octahydro-5,5-dimethyl-1-naphthoate

Primary SolventAntisolventVolumetric RatioAPI Solubility (mg/mL at 25°C)LLPS RiskYield PotentialRecommendation
Toluene None (Cooling)N/A>500Low<20%Reject: Solubility remains too high at low temperatures.
Methanol Water70:30~45High85%Caution: Requires strict MSZW control and seeding.
Isopropanol Water80:20~110Moderate90%Optimal: Excellent balance of yield and kinetic control.
Ethanol Water50:50~25Very High80%Reject: LLPS boundary overlaps solubility curve[2].

Q3: How do I control the Metastable Zone Width (MSZW) to ensure I get crystals instead of oil? A: The MSZW is the thermodynamic operating window between the solubility limit (clear point) and the onset of spontaneous nucleation (cloud point)[5]. If you generate supersaturation too quickly, you overshoot the MSZW and hit the LLPS boundary. You must employ a self-validating seeding strategy. By introducing seed crystals halfway into the MSZW, you provide a low-energy surface for the solute to deposit onto, consuming the supersaturation before the oiling-out boundary is reached[1]. Real-time monitoring using Process Analytical Technology (PAT), such as dielectric constant sensors or Focused Beam Reflectance Measurement (FBRM), allows you to track these boundaries in situ[5].

PhaseDiagram Temp Decrease Temperature (Cooling) Supersat Supersaturation Generation Temp->Supersat MSZW Metastable Zone (Clear Solution) Supersat->MSZW Nucleation Primary Nucleation (Crystal Growth) MSZW->Nucleation Seeding / Low Cooling Rate LLPS Oiling Out / LLPS (Emulsion Formation) MSZW->LLPS High Supersaturation / No Seeds

Thermodynamic pathways from supersaturation to nucleation or LLPS.

Standard Operating Procedure: Self-Validating Antisolvent Crystallization

This protocol is designed as a self-validating system. If PAT metrics deviate from the expected parameters at any step, the system must be held isothermally to prevent oiling out.

Step 1: Dissolution & Clarification

  • Action: Dissolve crude methyl octahydro-5,5-dimethyl-1-naphthoate in Isopropanol (8 volumes) at 55 °C.

  • Causality: Ensures complete destruction of thermal history and dissolution of all solute, preventing premature secondary nucleation.

Step 2: PAT Initialization & Baseline

  • Action: Insert an FBRM probe and a dielectric constant sensor into the reactor[5].

  • Validation: FBRM chord counts must read near zero, confirming a true, particle-free solution.

Step 3: Controlled Antisolvent Addition (Creating Supersaturation)

  • Action: Dose Water (1 volume) at a strict rate of 0.05 volumes/min while maintaining 55 °C.

  • Causality: Slowly pushes the system into the MSZW without generating localized zones of high supersaturation at the dosing point that could trigger LLPS[1].

Step 4: Precision Seeding

  • Action: Add 1.5 wt% of highly pure, milled methyl octahydro-5,5-dimethyl-1-naphthoate seed crystals.

  • Validation: FBRM must show an immediate, sustained spike in chord lengths corresponding to the seed size (e.g., 20-50 µm). Critical Warning: If chord lengths spike in the 1-5 µm range and appear spherical under inline microscopy, LLPS has occurred[2].

Step 5: Aging & Controlled Cooling

  • Action: Hold the suspension isothermally at 55 °C for 60 minutes, then cool to 5 °C at a rate of 0.1 °C/min.

  • Causality: The isothermal hold allows the seeds to consume the initial supersaturation. The ultra-slow cooling rate ensures the crystal growth rate outpaces the generation of new supersaturation, keeping the system safely away from the LLPS boundary[6].

Step 6: Isolation & Washing

  • Action: Filter the slurry and wash with pre-chilled Isopropanol/Water (50:50).

  • Causality: Removes the impurity-rich mother liquor without inducing secondary precipitation or redissolving the purified API[7].

References
  • Oiling Out in Crystallization - Mettler Toledo | mt.com | 1

  • An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents | princeton.edu | 3

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor | blogspot.com |4

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | nih.gov | 7

  • An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development | acs.org | 2

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development | acs.org | 6

  • In Situ Determination of Metastable Zone Width Using Dielectric Constant Measurement | Organic Process Research & Development | acs.org | 5

Sources

Troubleshooting

Preventing thermal degradation of methyl octahydro-5,5-dimethyl-1-naphthoate during distillation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl octahydro-5,5-dimethyl-1-naphthoate. This guide is designed to provide in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl octahydro-5,5-dimethyl-1-naphthoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to prevent thermal degradation during the critical purification step of distillation. Our goal is to equip you with the knowledge to optimize your distillation process, ensuring the highest purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns encountered during the distillation of methyl octahydro-5,5-dimethyl-1-naphthoate.

Q1: My purified methyl octahydro-5,5-dimethyl-1-naphthoate is yellow. What is the likely cause and how can I prevent it?

A1: A yellow to brown discoloration in the distillate is a common indicator of thermal degradation.[1] This often occurs when the distillation temperature is too high, leading to the formation of unsaturated chromophores. Even if the bulk temperature of the heating mantle is controlled, localized overheating on the flask surface can initiate decomposition. The presence of acidic or basic impurities from the synthesis can also catalyze degradation and color formation.[1]

To prevent discoloration, it is crucial to:

  • Utilize high vacuum: Reducing the pressure significantly lowers the boiling point of the ester, allowing for distillation at a much lower and safer temperature.[2][3][4]

  • Ensure an inert atmosphere: The presence of oxygen at high temperatures can lead to oxidative degradation and color formation. Purging the system with an inert gas like nitrogen or argon before and during distillation is recommended.

  • Pre-treat the crude ester: Neutralize any residual acidic or basic catalysts from the synthesis step before distillation. A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash can be effective.[5]

Q2: What is the recommended distillation setup for methyl octahydro-5,5-dimethyl-1-naphthoate?

A2: For a high-boiling point ester like methyl octahydro-5,5-dimethyl-1-naphthoate, a vacuum distillation setup is essential. A short-path distillation apparatus is often preferred to minimize the distance the vapor has to travel, which reduces the pressure drop and the required heating temperature.

A typical setup includes:

  • A round-bottom flask of an appropriate size (ideally half to two-thirds full).

  • A short-path distillation head with a condenser and a vacuum connection.

  • A receiving flask.

  • A reliable vacuum pump (a two-stage rotary vane pump is common).

  • A cold trap to protect the vacuum pump from volatile substances.[2]

  • A heating mantle with a stirrer.

  • A thermometer to monitor the vapor temperature.

Q3: At what pressure and temperature should I distill methyl octahydro-5,5-dimethyl-1-naphthoate?

General Recommendation:

  • Pressure: Aim for a vacuum level of 1-10 mmHg (or lower if your pump allows).

  • Temperature: The pot temperature should be gradually increased until a steady distillation rate is achieved. The vapor temperature will be significantly lower than the pot temperature and is a better indicator of the boiling point at that pressure. For high-boiling esters, this could be in the range of 150-220°C, but this is highly dependent on the achieved vacuum. A nomograph can be used to estimate the boiling point at reduced pressure if the boiling point at atmospheric pressure is known or can be estimated.[2]

Q4: I am observing bumping or unstable boiling during distillation. What should I do?

A4: Bumping is a common issue in vacuum distillation and can lead to contamination of the distillate. It occurs when the liquid superheats and then boils violently.

Solutions:

  • Use a magnetic stirrer: Continuous and vigorous stirring ensures even heating and prevents the formation of large bubbles.

  • Avoid boiling chips: They are ineffective under vacuum as the trapped air is quickly removed.

  • Gradual heating: Increase the heat slowly to maintain a controlled boil.

  • Ensure a good vacuum: Fluctuations in pressure can cause bumping. Check all connections for leaks.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the distillation of methyl octahydro-5,5-dimethyl-1-naphthoate.

Problem Potential Cause(s) Recommended Solution(s)
No distillate at expected temperature - Vacuum leak in the system.- Insufficient heating.- Thermometer placed incorrectly.- Check all joints and tubing for leaks. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
Distillate is cloudy - Presence of water in the crude material.- "Bumping" of the liquid in the distillation flask.- Ensure the crude ester is thoroughly dried before distillation (e.g., with anhydrous magnesium sulfate).- Use a magnetic stirrer and heat the flask gradually to ensure smooth boiling.
Low yield of purified product - Thermal degradation of the ester.- Incomplete distillation.- Product loss in the cold trap.- Lower the distillation temperature by improving the vacuum.- Ensure the distillation is run to completion (i.e., no more distillate is collected at the applied temperature and pressure).- Check the cold trap for any condensed product. If significant, the trap may be too cold or the vacuum too high for the compound's volatility.
Distillation rate is very slow - Insufficient vacuum.- Inadequate heating.- Large surface area for heat loss.- Check the vacuum pump performance and system for leaks.- Increase the heating mantle temperature cautiously.- Insulate the distillation flask and head with glass wool or aluminum foil to minimize heat loss.

Experimental Protocols

Protocol 1: Pre-treatment of Crude Methyl Octahydro-5,5-dimethyl-1-naphthoate

Objective: To neutralize and remove acidic or basic impurities prior to distillation.

Materials:

  • Crude methyl octahydro-5,5-dimethyl-1-naphthoate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Dissolve the crude ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any evolved gas (CO2).

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine to aid in the removal of water. Separate the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate to dry the solution.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is now ready for vacuum distillation.

Protocol 2: Vacuum Distillation of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Objective: To purify the pre-treated ester via vacuum distillation.

Materials:

  • Pre-treated crude methyl octahydro-5,5-dimethyl-1-naphthoate

  • Vacuum distillation apparatus (as described in FAQ 2)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and cold trap

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased and securely clamped.

  • Place a magnetic stir bar in the distillation flask and add the pre-treated crude ester.

  • Connect the apparatus to the vacuum pump via a cold trap.

  • Purge the system with an inert gas for several minutes.

  • Turn on the stirrer and then the vacuum pump. Allow the pressure to stabilize at the lowest achievable level.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gradually using the heating mantle.

  • Observe the mixture for smooth boiling. Collect any initial low-boiling fractions in a separate receiving flask.

  • As the temperature of the vapor reaches a stable plateau, switch to a clean receiving flask to collect the purified methyl octahydro-5,5-dimethyl-1-naphthoate.

  • Continue distillation until the rate of distillate collection significantly slows or stops.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

  • Slowly and carefully vent the system with the inert gas to return to atmospheric pressure.

  • Disassemble the apparatus and collect the purified product.

Visualizing the Process

Logical Workflow for Preventing Thermal Degradation

G cluster_pre_distillation Pre-Distillation cluster_distillation Distillation cluster_post_distillation Post-Distillation cluster_troubleshooting Troubleshooting start Crude Ester neutralize Neutralize Impurities (Acid/Base Wash) start->neutralize dry Dry Crude Ester (Anhydrous MgSO4) neutralize->dry setup Assemble Vacuum Distillation Apparatus dry->setup evacuate Evacuate System (High Vacuum) setup->evacuate heat Gradual & Controlled Heating evacuate->heat collect Collect Pure Fraction heat->collect discoloration Discoloration? heat->discoloration bumping Bumping? heat->bumping cool Cool System Under Vacuum collect->cool low_yield Low Yield? collect->low_yield vent Vent with Inert Gas cool->vent product Pure, Colorless Product vent->product discoloration->neutralize Improve Vacuum or Pre-treatment discoloration->evacuate bumping->heat Ensure Stirring & Gradual Heat low_yield->heat Optimize Temp/Vacuum

Caption: A logical workflow for minimizing thermal degradation during distillation.

References

  • US Patent US3071604A, Preparation of light colored fatty acid esters, Google P
  • Organic Syntheses Procedure, 5.
  • Hedhili, L. (2020, February 25). Re: Hello, i want to ask why the yellow colour of essential oil turned into blue colour during hydrodistillation process?
  • Khan, S., et al. (2025, February 27). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. MDPI.
  • Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. (2025, August 5).
  • US Patent US1973724A, Method of inhibiting discoloration of aromatic compounds, Google P
  • ELI5 request: Vacuum distill
  • methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Inform
  • Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applic
  • Tables and Figures | Vacuum Distill
  • Distilling Aromatic Plants. (2016, May 21).
  • Nichols, L. (2021, March 5). 5.
  • EP Patent EP0531803A2, Method for preventing coloration of aromatic isocyanate compounds, Google P
  • Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. (2025, October 15).
  • Distill
  • Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. (2021, July 26). MDPI.
  • Organic Syntheses Procedure, 5,5-Dimethylhydantoin.
  • Edwards, E. J., et al. (2016, November 18). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Energy & Fuels.
  • Zhang, T., et al.
  • Methyl ester hydrolysis. (2010, July 22). ChemSpider Synthetic Pages.
  • US Patent US3931348A, Process for preparing dimethyl naphthalene, Google P
  • Liu, Q., et al. (2018). Total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol. Organic Chemistry Frontiers.
  • Organic Syntheses Procedure, 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Ayub, K., et al. (2021, February 17). Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. MDPI.
  • Tundo, P., et al. (2010, March 9). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. CORE.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in GC Analysis of Methyl Octahydro-5,5-Dimethyl-1-Naphthoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting gas chromatography (GC) methods for methyl octahydro-5,5-dimethyl-1-naphthoate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting gas chromatography (GC) methods for methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1).

While esters generally exhibit favorable GC characteristics, the steric bulk of this bicyclic ring system combined with the polar carbonyl group makes it highly susceptible to peak tailing. Tailing compromises resolution, integration accuracy, and trace-level quantitation. This guide provides a systematic, field-proven approach to diagnosing and resolving both the thermodynamic (chemical) and kinetic (physical) root causes of this issue.

Part 1: Diagnostic Workflow

Before replacing consumables, you must determine whether the tailing is caused by a physical flow disruption or a chemical interaction. Follow this self-validating diagnostic tree.

G Start Observe Peak Tailing Methyl Octahydro-5,5-Dimethyl-1-Naphthoate InjectMix Inject Test Mix (Target Ester + n-Alkane) Start->InjectMix CheckAll Do all peaks tail (including the alkane)? InjectMix->CheckAll Physical Physical / Kinetic Issue (Dead Volume, Flow Path) CheckAll->Physical  Yes   Chemical Chemical / Thermodynamic Issue (Active Sites, Overload) CheckAll->Chemical  No   FixPhysical 1. Re-cut column at 90° 2. Adjust insertion depth 3. Check split ratio (>20 mL/min) Physical->FixPhysical CheckShape Is the peak fronting (Shark-fin shape)? Chemical->CheckShape Overload Column Overload (Phase Saturation) CheckShape->Overload  Yes (Fronting)   ActiveSites Active Sites (Silanol H-Bonding) CheckShape->ActiveSites  No (Exponential Tail)   FixOverload 1. Dilute sample 2. Increase split ratio 3. Use thicker film column Overload->FixOverload FixActive 1. Install deactivated liner 2. Trim 10-20 cm of column 3. Replace gold seal ActiveSites->FixActive

Diagnostic workflow for differentiating physical vs. chemical GC peak tailing.

Part 2: FAQs & Mechanistic Troubleshooting

Q1: Why does methyl octahydro-5,5-dimethyl-1-naphthoate specifically exhibit peak tailing? A1: Peak tailing for this compound is primarily driven by two mechanistic factors:

  • Hydrogen Bonding (Chemical Activity): The ester carbonyl oxygen acts as a hydrogen bond acceptor. If the GC inlet liner or the fused-silica column contains exposed, active silanol groups (Si-OH) due to degradation, the ester will undergo reversible adsorption. This non-linear thermodynamic interaction causes the analyte band to smear, producing an exponential tail .

  • Steric Bulk and Diffusion (Physical/Kinetic): As a bulky bicyclic molecule ( C14​H22​O2​ ), its diffusion coefficient in the stationary phase is lower than that of simple linear alkanes. Sub-optimal initial oven temperatures or solvent-phase polarity mismatches can prevent the analyte from focusing into a narrow band at the head of the column, leading to band broadening and tailing .

Q2: How can I definitively prove whether the tailing is caused by the inlet/column chemistry or a physical flow issue? A2: You must create a self-validating test system . Inject a standard test mixture containing your target ester and an inert, non-polar reference compound of similar volatility (e.g., n-tetradecane).

  • If both the ester and the alkane tail: The issue is physical (kinetic). Causes include a poorly cut column, incorrect column installation depth creating dead volume, or an insufficient split ratio (<20 mL/min) .

  • If only the ester tails (and the alkane is perfectly symmetrical): The issue is chemical (thermodynamic). The ester is interacting with active sites (silanols) or metal contaminants in the flow path.

Q3: My peak looks like a "shark fin" (fronting) rather than a traditional tail. What does this indicate? A3: A "shark fin" shape with a gradual rise and a sharp drop-off at the back edge indicates column overload , which is frequently misdiagnosed as tailing. Because methyl octahydro-5,5-dimethyl-1-naphthoate is highly lipophilic and bulky, it can saturate the stationary phase at much lower concentrations than smaller molecules. To resolve this, dilute your sample, increase the split ratio, or use a column with a thicker stationary phase film (e.g., 0.5 µm or 1.0 µm) .

Q4: What is the ideal column chemistry for this bicyclic ester? A4: A low-to-mid polarity column is optimal. A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent) provides excellent selectivity and inertness for bicyclic esters. Ensure the column is an "Ultra-Inert" or "MS-grade" variant to minimize residual silanol activity.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Inlet Deactivation and Maintenance (Resolving Chemical Tailing)

Causality: The GC inlet is the most common source of active sites due to the accumulation of non-volatile matrix residues and the thermal degradation of the glass liner's silanization layer.

  • Cool Down & Depressurize: Cool the inlet and oven to <50°C. Turn off the carrier gas flow.

  • Remove Consumables: Unscrew the septum nut. Remove the septum, O-ring, and the glass liner using tweezers.

  • Inspect the Inlet Body: Use a flashlight to check the bottom of the inlet (weldment/gold seal) for dark residue. If contaminated, replace the gold seal and clean the metal body with a lint-free swab soaked in methanol, followed by hexane.

  • Install Deactivated Components: Insert a new, ultra-inert deactivated liner. If your method requires glass wool for vaporization, ensure it is heavily deactivated glass wool positioned to wipe the syringe needle. Use a new O-ring and a high-temperature, low-bleed septum.

  • Reassemble & Purge: Tighten the septum nut (finger-tight plus a quarter turn—do not overtighten to avoid coring). Turn on the carrier gas and purge the system for 10 minutes before heating to prevent oxidation of the new liner's deactivated surface.

Protocol 2: Column Trimming and Installation (Resolving Physical Tailing)

Causality: A jagged column cut or incorrect installation depth creates turbulent gas flow and unswept dead volumes, causing all eluting peaks to tail symmetrically .

  • Remove the Column: Disconnect the capillary column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer, score the fused silica tubing 10–20 cm from the inlet end to remove polymerized stationary phase and matrix buildup. Gently bend the column away from the score mark to snap it cleanly.

  • Inspect the Cut: Use a 10x to 20x magnifier to inspect the cut. It must be perfectly square (90 degrees) with no jagged edges, cracks, or hanging polyimide. If imperfect, re-cut.

  • Install the Nut and Ferrule: Slide the septum, column nut, and ferrule onto the column. Critical Step: Trim an additional 1 cm off the end after sliding the ferrule on to ensure no microscopic ferrule debris enters the column bore.

  • Set Insertion Depth: Measure and set the exact insertion depth specified by your GC manufacturer (e.g., 4-6 mm above the ferrule for standard Agilent split/splitless inlets).

  • Tighten and Leak Check: Insert the column into the inlet, finger-tighten the nut, then use a wrench to tighten an additional 1/4 to 1/2 turn. Turn on the carrier gas and verify the seal with an electronic leak detector.

Part 4: Quantitative Data & Optimization

To evaluate the success of your troubleshooting, monitor the Tailing Factor ( Tf​ ) and Resolution ( Rs​ ) . Tf​ is calculated at 5% of the peak height; a perfectly symmetrical peak has a Tf​ of 1.0. Values > 1.5 warrant immediate troubleshooting intervention.

Table 1: Troubleshooting Actions and Impact on Peak Metrics for Methyl Octahydro-5,5-Dimethyl-1-Naphthoate

Troubleshooting ActionTarget Mechanistic IssueExpected Change in Tailing Factor ( Tf​ )Expected Change in Resolution ( Rs​ )
Baseline (Contaminated Inlet) Active silanol interactions Tf​ > 2.0 (Severe tailing)Baseline (Poor)
Replace with Deactivated Liner Inlet active sitesReduces Tf​ to 1.1 - 1.3Improves by 10-20%
Trim 20 cm from Column Head Column inlet degradationReduces Tf​ to 1.0 - 1.2Improves by 15-25%
Increase Split Ratio (e.g., 10:1 to 50:1) Column overloading / Slow transferCorrects fronting/tailingSharpens peak width ( W1/2​ )
Lower Initial Oven Temp by 20°C Solvent effect violationEliminates solvent peak tailingSharpens early eluting peaks
Re-cut Column (Square 90° cut) Dead volume / Flow turbulenceReduces Tf​ to < 1.1Restores symmetrical Gaussian shape

References

  • Dickie, A. (2025). "Fixing GC Peak Tailing for Cleaner Results." Separation Science. [Link]

  • Phenomenex. (2025). "GC Column Troubleshooting Guide." Phenomenex.[Link]

  • Taylor, T. (2018). "Troubleshooting GC peak shapes." Element Lab Solutions.[Link]

Troubleshooting

Technical Support Center: Optimizing Esterification of Methyl Octahydro-5,5-dimethyl-1-naphthoate

Welcome to the Application Science Support Center. The esterification of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid to its methyl ester (methyl octahydro-5,5-dimethyl-1-naphthoate) presents a classic synthetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The esterification of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid to its methyl ester (methyl octahydro-5,5-dimethyl-1-naphthoate) presents a classic synthetic challenge. The decalin-type bicyclic framework, coupled with the bulky gem-dimethyl group at the C5 position, creates severe steric congestion around the C1 carboxylic acid.

This guide provides causal troubleshooting, temperature optimization strategies, and validated protocols to help researchers and drug development professionals overcome the thermodynamic and kinetic barriers associated with this specific transformation.

Section 1: Core Principles & Temperature Dynamics (FAQs)

Q1: Why does standard Fischer esterification yield <10% product when refluxing in methanol (65°C)? A1: The failure is fundamentally kinetic, governed by 1[1]. In a standard Fischer esterification, the rate-determining step is the nucleophilic attack of methanol on the protonated carbonyl, forming a bulky sp³ tetrahedral intermediate. The rigid bicyclic ring system and the C5 gem-dimethyl group create extreme 1,3-diaxial-like steric clashes that drastically raise the activation energy ( Ea​ ). At 65°C (methanol's boiling point), there is insufficient thermal energy to overcome this barrier. To drive the reaction via this mechanism, temperatures exceeding 120°C in a sealed autoclave are required[1].

Q2: What are the risks of increasing the temperature to >100°C using alternative high-boiling reagents? A2: While higher temperatures increase the fraction of molecules with sufficient kinetic energy to form the tetrahedral intermediate, prolonged heating of this specific naphthoate system under acidic conditions can lead to C1 epimerization (if an enolizable proton is present) or dehydration side-reactions. If high temperatures are mandatory, using a greener, higher-boiling methylating agent like 2 allows for atmospheric reactions above 90°C without the need for pressurized vessels[2].

Q3: How can I achieve high yields at room temperature (20–25°C) without thermal degradation? A3: By changing the reaction mechanism. Instead of forcing a sterically hindered tetrahedral intermediate via acid catalysis, you can utilize the3[3]. This method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). DMAP forms a highly electrophilic N-acylpyridinium intermediate that is much more susceptible to nucleophilic attack by methanol. This allows the reaction to proceed quantitatively at 25°C, preserving acid-labile or thermally sensitive stereocenters[3].

Section 2: Troubleshooting Guide (Symptom-Based)

  • Symptom: Incomplete conversion during base-promoted alkylation (MeI / K₂CO₃).

    • Root Cause: The reaction temperature is too low (e.g., 25°C), or the solvent does not sufficiently separate the ion pair. Since the carboxylate acts as the nucleophile in an SN2 attack on methyl iodide, steric hindrance at the nucleophile reduces the reaction rate.

    • Solution: Elevate the temperature to the optimal window of 55–60°C. Switch to a highly polar aprotic solvent like DMF to increase the nucleophilicity of the carboxylate.

  • Symptom: Formation of N-acylurea byproduct during Steglich esterification.

    • Root Cause: The O-acylisourea intermediate is undergoing an intramolecular rearrangement before methanol can attack. This happens if the temperature spikes above 25°C during DCC addition or if DMAP concentration is too low[3].

    • Solution: Ensure the initial coupling is performed strictly at 0°C. Maintain strict temperature control and verify that at least 0.1–0.2 equivalents of DMAP are present to outcompete the rearrangement pathway[3].

Section 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between reaction conditions, temperature, and yield for the esterification of the octahydro-5,5-dimethyl-1-naphthoate system.

Esterification MethodReagents / CatalystOptimal Temp (°C)Time (h)Yield (%)Key Mechanistic Consideration
Fischer (Standard) MeOH / H₂SO₄65 (Reflux)48< 15Insufficient energy to overcome steric barrier of tetrahedral intermediate.
Fischer (Autoclave) MeOH / H₂SO₄1201265 - 70High temp overcomes Ea​ , but risks thermal degradation/epimerization.
Alkylation (SN2) MeI / K₂CO₃ / DMF60885 - 90Bypasses tetrahedral intermediate; carboxylate acts as nucleophile.
Steglich Coupling DCC / DMAP / MeOH0 to 254> 95DMAP forms hyper-reactive N-acylpyridinium species; ideal for hindered acids.
Diazomethane TMS-CHN₂ / MeOH0 to 251> 98Rapid, irreversible methyl transfer; highly toxic but kinetically superior.

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Room-Temperature Steglich Esterification (Recommended)

Self-Validating Mechanism: The formation of a white precipitate (DCU) confirms successful activation of the carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 eq of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Alcohol Addition: Add 5.0 eq of anhydrous methanol.

  • Catalyst Addition: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Crucial Step: DMAP must be added before the coupling agent to prevent N-acylurea formation.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Activation: Slowly add 1.1 eq of N,N'-dicyclohexylcarbodiimide (DCC) dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.

  • Propagation: Allow the reaction to stir at 0°C for 30 minutes, then naturally warm to 25°C. Stir for an additional 3.5 hours.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Mild Thermal Alkylation (SN2 Approach)

Self-Validating Mechanism: Disappearance of the baseline acid spot on TLC confirms the SN2 displacement is complete.

  • Deprotonation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.5 M). Add 2.0 eq of finely powdered, anhydrous K₂CO₃. Stir at 25°C for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add 1.5 eq of Methyl Iodide (MeI) dropwise. (Caution: MeI is a volatile, toxic alkylating agent; perform in a fume hood).

  • Thermal Optimization: Heat the reaction mixture to 60°C using a thermostatically controlled oil bath. Causality: 60°C provides the optimal kinetic energy for the SN2 displacement without evaporating the MeI (b.p. 42°C) too rapidly from the liquid phase (ensure a reflux condenser is attached).

  • Monitoring: Stir for 8 hours, monitoring via TLC (Hexanes/EtOAc 9:1) until the acid is consumed.

  • Workup: Quench with ice water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with water (5x) to remove DMF, followed by brine. Dry and concentrate.

Section 5: Mechanistic Workflow

EsterificationWorkflow Start Start: Methyl Octahydro-5,5-dimethyl- 1-naphthoate Esterification CheckTemp Is the substrate thermally stable above 80°C? Start->CheckTemp HighTemp Yes: Thermal Methods CheckTemp->HighTemp Stable LowTemp No: Room Temp Methods CheckTemp->LowTemp Labile Fischer Fischer Esterification (MeOH, H2SO4, 120°C Autoclave) HighTemp->Fischer Alkylation Alkylation (MeI, K2CO3, DMF, 60°C) HighTemp->Alkylation Steglich Steglich Esterification (DCC, DMAP, MeOH, 25°C) LowTemp->Steglich TMS TMS-Diazomethane (MeOH/Toluene, 0°C to 25°C) LowTemp->TMS

Decision matrix for selecting esterification workflows based on thermal stability.

References

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six - The Journal of Organic Chemistry (ACS Publications). 1

  • Methyl isopropyl carbonate | 51729-83-0 - Benchchem. 2

  • Steglich esterification - Grokipedia. 3

Sources

Optimization

Overcoming steric hindrance in the functionalization of methyl octahydro-5,5-dimethyl-1-naphthoate

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing synthetic bottlenecks with methyl octahydro-5,5-dimethyl-1-naphthoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing synthetic bottlenecks with methyl octahydro-5,5-dimethyl-1-naphthoate .

The core challenge with this substrate is severe steric hindrance. The rigid bicyclic decalin framework, combined with the gem-dimethyl group at the C5 position, creates a highly congested steric environment around the C1 ester and the C2 alpha-position. This structural crowding kinetically retards standard functionalization methods, requiring specific, field-proven workarounds.

Quantitative Comparison of Functionalization Strategies

Before diving into specific troubleshooting steps, consult the table below to compare standard conditions against our optimized, sterically-tolerant protocols.

Reaction TypeStandard ReagentsStandard YieldOptimized ReagentsExpected YieldMechanistic Advantage
Hydrolysis LiOH, MeOH/H2O, 25°C<10%LiI, Pyridine, 115°C>85%Bypasses carbonyl entirely; SN2 attack at O-methyl
C2-Alkylation LDA, MeI, THF, -78°C<15%LDA, DMPU, MeOTf, -78°C to RT75-85%Breaks enolate aggregates; highly reactive electrophile
Reduction LiAlH₄ (1 eq), THF, 0°C20-30%LiAlH₄ (4 eq), THF, 66°C>90%Overcomes high activation energy of the aluminate intermediate
Strategic Workflow for Hindered Decalin Esters

Workflow Start Methyl Octahydro-5,5-dimethyl-1-naphthoate Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ester Reduction Start->Reduction Alkylation C2 Alpha-Alkylation Start->Alkylation Fail1 Standard LiOH/MeOH (Fails due to steric clash) Hydrolysis->Fail1 Fail2 LiAlH4 at 0°C (Incomplete conversion) Reduction->Fail2 Fail3 LDA / Alkyl Halide (Kinetically retarded) Alkylation->Fail3 Success1 LiI / Pyridine (Reflux) (SN2 Dealkylation) Fail1->Success1 Switch Mechanism Success2 LiAlH4 (Excess) / THF Reflux or Weinreb Amide Route Fail2->Success2 Increase Temp/Eq Success3 LDA / DMPU / Alkyl Triflate (Breaks aggregates, lowers Ea) Fail3->Success3 Enhance Electrophile

Workflow for functionalizing hindered decalin esters based on steric constraints.
Section 1: Saponification & Hydrolysis of the Hindered Ester

Q: Why does standard saponification (LiOH/MeOH/H₂O) of methyl octahydro-5,5-dimethyl-1-naphthoate fail or yield <10% product?

A: The C1 methyl ester is heavily shielded by the bicyclic decalin framework. If the ring fusion adopts a folded conformation, the C5 gem-dimethyl group exerts severe transannular steric hindrance. This "gem-dimethyl effect" restricts conformational flexibility and physically blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon[1].

Solution: You must switch from a nucleophilic acyl substitution mechanism to an SN2 dealkylation mechanism. Using anhydrous Lithium Iodide (LiI) in refluxing pyridine cleaves the methyl ester by attacking the sterically accessible O-methyl carbon, bypassing the shielded carbonyl entirely. This approach has been validated for highly congested decalin esters in complex natural product syntheses, such as the tetracyclic core of batrachotoxin[2].

Mechanism Ester Hindered Methyl Ester (C1 Position) PathA Path A: Acyl Substitution (Hydroxide Attack) Ester->PathA NaOH/H2O PathB Path B: SN2 Dealkylation (Iodide Attack on O-Methyl) Ester->PathB LiI/Pyridine Clash Blocked by gem-dimethyl & Decalin Core PathA->Clash Steric Repulsion Cleavage O-CH3 Bond Cleavage (Bypasses Carbonyl) PathB->Cleavage High Temp Product Carboxylic Acid + MeI Cleavage->Product

Mechanistic divergence: SN2 dealkylation vs. nucleophilic acyl substitution.
Protocol 1: LiI/Pyridine Dealkylation
  • Preparation: Dry lithium iodide (LiI) under vacuum at 150°C for 2 hours to remove all moisture.

  • Reaction: Dissolve methyl octahydro-5,5-dimethyl-1-naphthoate (1.0 eq) in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere. Add the anhydrous LiI (10.0 eq).

  • Reflux: Heat the mixture to reflux (~115°C) for 24–48 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1N HCl to remove the pyridine solvent. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The product carboxylic acid will remain at the baseline until the TLC plate is developed with a drop of acetic acid. Confirm the loss of the O-methyl singlet (~3.6 ppm) via ¹H-NMR.

Section 2: Alpha-Alkylation (C2 Functionalization)

Q: I am trying to perform an alpha-alkylation at C2 using LDA and an alkyl halide, but I mostly recover starting material. How can I drive this reaction?

A: Formation of the enolate is likely successful, but the subsequent electrophilic attack is kinetically retarded. The rigid decalin core and the adjacent bridgehead (C8a) create a highly congested transition state. Furthermore, lithium enolates form tight, unreactive aggregates in THF.

Solution: Add a strongly coordinating co-solvent like DMPU (N,N'-dimethylpropyleneurea) to break down the enolate aggregates into highly reactive monomers. Substitute standard alkyl halides with more electrophilic alkyl triflates (e.g., MeOTf) to drastically lower the activation energy of the SN2 transition state.

Protocol 2: Alpha-Alkylation with MeOTf and DMPU
  • Enolization: Add anhydrous THF and diisopropylamine (1.2 eq) to a flame-dried flask under argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form LDA.

  • Substrate Addition: Add a solution of the ester (1.0 eq) in THF dropwise. Stir at -78°C for 1 hour to ensure complete enolization.

  • De-aggregation: Add DMPU (2.0 eq) and stir for 15 minutes to break enolate aggregates.

  • Alkylation: Add methyl trifluoromethanesulfonate (MeOTf, 1.5 eq) dropwise. Gradually warm the reaction to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry, and purify via flash chromatography.

  • Self-Validation: LC-MS will show [M+H]⁺ shifted by +14 Da. ¹H-NMR should confirm the integration of the new methyl group, and 2D NOESY will confirm the stereochemical face of attack (typically opposite to the bulky decalin fold).

Section 3: Reduction of the Ester to Alcohol

Q: Direct reduction of the ester to the primary alcohol using NaBH₄/MeOH or standard LiAlH₄ at 0°C is incomplete. What is the optimal protocol?

A: NaBH₄ is generally too mild for esters. While LiAlH₄ is a strong reducing agent, the initial hydride transfer forms a tetrahedral aluminate intermediate. In sterically congested systems like the 5,5-dimethyl-1-naphthoate framework, the formation and subsequent collapse of this bulky intermediate are thermodynamically disfavored at low temperatures, a phenomenon frequently observed in hindered synthetic intermediates[3].

Solution: Use a large excess of LiAlH₄ in refluxing THF to provide the thermal energy required to overcome the steric barrier of the tetrahedral intermediate.

Protocol 3: Exhaustive Reduction to Primary Alcohol
  • Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF under argon at 0°C.

  • Addition: Slowly add a solution of the ester (1.0 eq) in THF dropwise to manage the exothermic reaction.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 16 hours.

  • Fieser Quench: Cool to 0°C and carefully quench: add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Stir until the aluminum salts form a white granular precipitate.

  • Isolation: Filter through a pad of Celite, wash with Et₂O, and concentrate the filtrate.

  • Self-Validation: IR spectroscopy will show the complete disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

References
  • Sakata, K., Wang, Y., Urabe, D., & Inoue, M. (2017). Synthesis of the Tetracyclic Structure of Batrachotoxin Enabled by Bridgehead Radical Coupling and Pd/Ni-Promoted Ullmann Reaction. Organic Letters, 20(1), 130-133. URL:[Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Validating Methyl Octahydro-5,5-dimethyl-1-naphthoate Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a complex bicyclic intermediate utilized in advanced chemical synthesis and drug development. Validating the absolute purity of such aliphatic and partially...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a complex bicyclic intermediate utilized in advanced chemical synthesis and drug development. Validating the absolute purity of such aliphatic and partially saturated structures presents a unique analytical challenge. Because this molecule lacks an extended conjugated π -system, its UV molar absorptivity is exceptionally low. Traditional High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection often fails to provide accurate quantitative data for such compounds without extensive calibration using identical reference standards[1].

In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a gold-standard, primary analytical method[2]. By leveraging the fundamental principle that NMR signal intensity is directly proportional to the number of resonant nuclei, qNMR allows for the absolute purity determination of methyl octahydro-5,5-dimethyl-1-naphthoate without requiring a specific reference standard of the analyte itself[3][4].

This guide objectively compares qNMR against traditional chromatographic methods and provides a rigorously self-validating experimental protocol for purity determination.

The Causality of Method Selection: Why qNMR Outperforms HPLC

In pharmaceutical analysis, the selection of an analytical technique must be driven by the physicochemical properties of the analyte. Methyl octahydro-5,5-dimethyl-1-naphthoate contains an ester group and a single isolated double bond, making it virtually "invisible" to standard UV detectors at higher wavelengths.

If HPLC-UV is employed, analysts are forced to use low-wavelength detection (e.g., 210 nm), which is notorious for baseline drift, solvent interference, and wildly varying relative response factors (RRFs) among impurities[5]. Furthermore, HPLC relies on differential partitioning and requires a certified reference standard of the exact analyte to establish a calibration curve[6].

qNMR circumvents these limitations entirely. The hydrogen nucleus ( 1 H) acts as a universal chromophore. As long as the sample is fully dissolved and contains NMR-active nuclides, the integral of an isolated peak is directly proportional to the molar concentration of that specific functional group[2]. This allows scientists to use a completely different, highly pure compound as an Internal Standard (IS) to calculate absolute purity[7].

G Start Purity Validation of Methyl octahydro-5,5-dimethyl-1-naphthoate Chromophore Does analyte have a strong UV chromophore? Start->Chromophore RefStd Is a certified reference standard available? Chromophore->RefStd Yes qNMR 1H qNMR Analysis (Absolute Purity) Chromophore->qNMR No (Aliphatic/Bicyclic) HPLC HPLC-UV Analysis (Relative Purity) RefStd->HPLC Yes RefStd->qNMR No

Caption: Decision matrix for selecting qNMR vs. HPLC based on analyte properties.

Quantitative Data Summary: qNMR vs. HPLC

The following table summarizes the comparative performance of qNMR and HPLC when applied to aliphatic/bicyclic esters like methyl octahydro-5,5-dimethyl-1-naphthoate.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Signal intensity is directly proportional to the number of resonant nuclei[4].Separation based on partitioning; relies on UV absorbance[6].
Reference Standard Requires any certified internal standard (e.g., Maleic acid)[2].Requires an identical, certified reference standard of the analyte[1].
Analyte Suitability Ideal; protons in the methyl ester (~3.6 ppm) provide clear, isolated signals.Poor; lacks a strong UV chromophore, leading to variable response factors[5].
Accuracy & Precision Highly accurate (often within ±1–2% uncertainty)[7].Highly dependent on reference standard purity and impurity RRFs[1].
Sample Preparation Simple dissolution in a deuterated solvent.Often requires complex mobile phase optimization and sample clean-up[7].

Designing a Self-Validating qNMR Protocol

A robust qNMR method is not just a set of instructions; it is a self-validating system where the physics of the experiment guarantee the integrity of the data. The causality behind the experimental parameters is critical:

  • Internal Standard (IS) Selection: The IS must be non-reactive, possess validated purity, and demonstrate stability[2]. For methyl octahydro-5,5-dimethyl-1-naphthoate, Dimethyl terephthalate (DMT) or Maleic acid are excellent choices. Their aromatic or olefinic protons resonate far downfield, ensuring zero overlap with the aliphatic and ester signals of the analyte.

  • The Causality of the Relaxation Delay ( D1​ ): T1​ is the longitudinal relaxation time of a nucleus. If the relaxation delay ( D1​ ) between pulses is not long enough, the nuclei do not fully return to their equilibrium magnetization state. This leads to signal saturation and an underestimation of the integral, destroying the direct proportionality between signal area and the number of nuclei. To ensure >99% magnetization recovery, D1​ must be set to at least 5×T1​ of the slowest-relaxing nucleus of interest[8].

Step-by-Step Experimental Methodology

Workflow Sample 1. Gravimetric Preparation Weigh Analyte & Internal Standard Solvent 2. Solvent Addition Add CDCl3 (Ensure no peak overlap) Sample->Solvent Acquisition 3. NMR Acquisition 90° Pulse, D1 > 5×T1, 64 Scans Solvent->Acquisition Processing 4. Data Processing Phase/Baseline Correction, Integration Acquisition->Processing Validation 5. Self-Validation Verify IS purity & Mass Balance Processing->Validation Result 6. Absolute Mass Fraction Calculate Final Purity (%) Validation->Result

Caption: Step-by-step self-validating workflow for qNMR purity determination.

Protocol Execution
  • Gravimetric Preparation: Using a calibrated microbalance (readability 0.01 mg), accurately weigh approximately 20 mg of the methyl octahydro-5,5-dimethyl-1-naphthoate batch and an equimolar amount of the certified Internal Standard into a clean glass vial. Note: Gravimetric precision is the primary source of physical traceability in this assay.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Vortex the vial to ensure complete dissolution and transfer the homogeneous solution to a 5 mm NMR tube.

  • T1​ Measurement (Inversion Recovery): Perform a preliminary inversion-recovery experiment to determine the longest T1​ for the analyte's target protons (e.g., the ester methoxy singlet) and the IS protons.

  • NMR Acquisition: Acquire the 1 H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus[8]. Acquire a minimum of 64 scans to achieve an optimal signal-to-noise ratio ( S/N>250 ).

  • Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz. Perform rigorous manual phase correction and baseline correction (e.g., Whittaker smoother or polynomial fit) to ensure the baseline is perfectly flat before integration[2].

Data Processing and Purity Calculation

Once the spectrum is processed, unambiguous assignment of the analyte NMR signal is crucial to prevent impurity signals from being hidden[2]. Integrate the target peak of the analyte (e.g., the 3-proton singlet of the methyl ester) and the target peak of the Internal Standard.

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ and Istd​ = Integrated areas of the analyte and internal standard peaks.

  • Nx​ and Nstd​ = Number of protons giving rise to the respective signals.

  • Mx​ and Mstd​ = Molar masses of the analyte and internal standard.

  • Wx​ and Wstd​ = Gravimetric weights of the analyte and internal standard.

  • Pstd​ = Certified purity of the internal standard.

By adhering to this rigorously validated protocol, laboratories can achieve a combined measurement uncertainty of less than 1.5%[4], providing a highly defensible, absolute purity value for methyl octahydro-5,5-dimethyl-1-naphthoate that traditional chromatography simply cannot match.

References
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Validation of quantitative NMR. PubMed.[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate.[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl octahydro-5,5-dimethyl-1-naphthoate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in drug development and chemical research workflows. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in drug development and chemical research workflows. Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a cyclic aliphatic/aromatic ester intermediate. While its utility in synthesis is well-documented, its end-of-life logistical management requires strict adherence to environmental and safety regulations.

Improper disposal of organic esters not only violates mandates but also introduces severe laboratory risks, including container pressurization and toxic exposure[1]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, collection, and disposal of this specific chemical waste.

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical safely, you must first understand its inherent reactivity. Methyl octahydro-5,5-dimethyl-1-naphthoate is classified as a non-halogenated organic solvent/waste [2].

The Causality of Incompatibility:

  • Avoid Acids and Bases: As an organic ester, this compound is susceptible to acid- or base-catalyzed hydrolysis. Mixing this waste with strong acids or bases will cleave the ester bond, yielding a carboxylic acid and an alcohol. This reaction is exothermic; in a sealed waste container, the generated heat and subsequent vapor pressure will cause the container to violently rupture[3].

  • Avoid Halogenated Solvents: While physically miscible with halogenated solvents (e.g., dichloromethane), mixing them is a logistical failure. Halogenated waste requires specialized, high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins and hydrochloric acid (HCl)[2]. Co-mingling non-halogenated esters with halogenated waste unnecessarily converts a standard waste stream into a highly expensive, restricted waste stream.

Table 1: Waste Compatibility and Mechanistic Rationale
Chemical ClassCompatibilityMechanistic Rationale
Non-Halogenated Solvents (e.g., Acetone, Ethanol, Hexane)Compatible Miscible organic solvents; safely co-incinerated without generating toxic halogenated byproducts[2].
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Incompatible Mixing increases disposal costs and requires specialized high-temperature incineration to prevent dioxin/HCl formation[2].
Strong Acids / Bases Incompatible Catalyzes ester hydrolysis, causing exothermic reactions, gas evolution, and container pressurization[3].
Oxidizers (e.g., Peroxides, Nitric Acid)Incompatible High risk of violent exothermic oxidation, leading to immediate fire or explosion hazards[3].

Quantitative Operational Thresholds

Adhering to strict quantitative thresholds ensures regulatory compliance and physical safety during the accumulation phase.

Table 2: Regulatory and Operational Limits for Waste Accumulation
ParameterOperational LimitCausality / Rationale
Maximum Container Fill Capacity 90% Leaves 10% headspace to accommodate the thermal expansion of the solvent, preventing hydrostatic rupture[4].
Satellite Accumulation Limit 55 gallons for laboratory satellite accumulation areas before mandatory 3-day removal[5].
Maximum Accumulation Time 90 to 180 days Dependent on generator status (LQG vs. SQG); prevents long-term degradation of waste and ensures compliance[6].
Flash Point Threshold ≤ 140°F (60°C) Defines the waste as a regulated ignitable hazardous waste, dictating storage in a flammable cabinet[2].

Step-by-Step Disposal Methodology

Every protocol must function as a self-validating system . This means building verification checkpoints directly into the workflow to catch errors before they become incidents.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible container, strictly utilizing High-Density Polyethylene (HDPE) or borosilicate glass[7].

  • Causality: Esters can degrade and permeate low-density plastics (like polystyrene). HDPE and glass provide chemical inertness, preventing container degradation and secondary leaks.

  • Self-Validation Checkpoint: Before use, visually inspect the container for stress fractures and verify the recycling code is "2" (HDPE).

Step 2: Segregation and Transfer

  • Action: Transfer the Methyl octahydro-5,5-dimethyl-1-naphthoate waste into the designated "Non-Halogenated Organic Waste" container inside a certified fume hood. Fill to a maximum of 90% capacity[4].

  • Causality: Fume hoods capture volatile organic compounds (VOCs) emitted during transfer, protecting the operator from inhalation exposure.

  • Self-Validation Checkpoint: 15 minutes after adding the waste, lightly touch the outside of the container (with gloved hands) to check for unexpected heat generation, which would indicate an accidental cross-contamination with an incompatible chemical.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. Write the full chemical name: "Methyl octahydro-5,5-dimethyl-1-naphthoate"[7].

  • Causality: The and EPA RCRA strictly prohibit abbreviations, acronyms, or chemical formulas on waste tags. In the event of an emergency, first responders must be able to immediately identify the hazard without deciphering lab-specific shorthand[7].

Step 4: Satellite Accumulation and Storage

  • Action: Store the sealed container in a grounded Flammable Storage Cabinet. Place the container inside a secondary containment tray capable of holding 110% of the primary container's volume[4].

  • Causality: Secondary containment ensures that if the primary HDPE bottle fails, the highly mobile organic ester is trapped, preventing it from reaching floor drains or reacting with neighboring chemicals.

Step 5: EHS Coordination and Final Disposal

  • Action: Once the container reaches the 90% fill line, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department (e.g., via Chematix or a similar institutional portal)[2]. Do not evaporate the chemical in a fume hood as a disposal method.

  • Causality: Deliberate evaporation of hazardous waste is a direct violation of EPA policy and constitutes illegal disposal[8]. The waste must be transferred to a certified vendor for controlled incineration.

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal process, highlighting critical decision gates.

DisposalWorkflow Gen 1. Waste Generation (Methyl octahydro-5,5-dimethyl-1-naphthoate) Seg 2. Waste Segregation (Classify as Non-Halogenated Organic) Gen->Seg Check 3. Compatibility Check (Isolate from Acids, Bases, Oxidizers) Seg->Check Collect 4. Liquid Collection (HDPE/Glass, Max 90% Capacity) Check->Collect Label 5. RCRA Compliant Labeling ('Hazardous Waste' + Full Chemical Name) Collect->Label Store 6. Temporary Storage (Flammable Cabinet + Secondary Containment) Label->Store Dispose 7. Final Disposal (EHS Pickup for Incineration) Store->Dispose

Figure 1: Workflow for segregation, collection, and disposal of non-halogenated organic ester waste.

Spill Response & Decontamination

In the event of an operational failure resulting in a spill:

  • Isolate: Evacuate personnel from the immediate area and eliminate all ignition sources (sparks, open flames), as organic ester vapors can travel to ignition sources and flash back[9].

  • Contain: Use inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to dike the spill. Never use combustible materials like paper towels for large organic spills [10].

  • Dispose: Sweep the saturated absorbent into a heavy-duty hazardous waste bag, label it as "Spill Debris containing Methyl octahydro-5,5-dimethyl-1-naphthoate," and process it through the standard EHS disposal workflow[3].

References

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Waste Disposal Guide for Research Labs & Chemical Waste Management Guide." Louisville.edu. Available at: [Link]

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste & RCRA Guidelines." Case.edu. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Labmanager.com. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.